molecular formula C8H9N3O2 B1451059 ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate CAS No. 1217862-66-2

ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1451059
CAS No.: 1217862-66-2
M. Wt: 179.18 g/mol
InChI Key: SGYSNSWPTUJHNF-UHFFFAOYSA-N
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Description

Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (CAS 1217862-66-2) is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . This reagent is characterized by its pyrazole ring structure, which is substituted at the 1-position with a cyanomethyl group and at the 5-position with an ethyl carboxylate, a structure represented by the SMILES notation O=C(C1=CC=NN1CC#N)OCC . This specific molecular architecture makes it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. It is typically supplied with a high purity level of 97% . The compound's structure incorporates two key functional groups: the ethyl ester and the nitrile, which offer versatile handles for further chemical transformations. Researchers can leverage these sites for nucleophilic substitution, hydrolysis, and cyclization reactions to create more complex heterocyclic systems. Its primary research application lies in its role as a precursor for the synthesis of various pharmacologically active molecules, particularly in the development of new compounds targeting a range of biological activities. Proper handling and storage are essential for maintaining the integrity of this reagent. It is recommended to be stored at cool temperatures, specifically between 4-8°C . Safety information indicates that it carries the signal word "Warning" and may cause skin and eye irritation (H315, H319) or specific target organ toxicity upon repeated exposure (H335) . Researchers should adhere to all safety guidelines, including avoiding breathing its dust/fume/gas (P261) and handling it with appropriate personal protective equipment . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

ethyl 2-(cyanomethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-10-11(7)6-4-9/h3,5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYSNSWPTUJHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241475
Record name Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate
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Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-66-2
Record name Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=1217862-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Regioselective Synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Part 1: Executive Summary & Strategic Analysis

Objective: This guide details the synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (Target Molecule), a critical intermediate in the development of JAK inhibitors and other kinase-modulating therapeutics.

The Core Challenge: Regioselectivity The synthesis of N-substituted pyrazole-carboxylates is governed by the tautomeric equilibrium of the starting material, ethyl 1H-pyrazole-3-carboxylate (which exists in equilibrium with the 5-carboxylate form).

  • Thermodynamic Preference: Direct alkylation typically favors the 1,3-isomer (Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate) due to steric hindrance. The nitrogen at position 1 (distal to the ester) is more nucleophilic and less sterically crowded than the nitrogen adjacent to the ester group.

  • Target Requirement: The 1,5-isomer (Target) places the cyanomethyl group adjacent to the ester, creating a sterically congested "ortho-like" substitution pattern. This requires specific synthetic pressure or rigorous purification to isolate.

Strategic Routes:

  • Route A: Direct Alkylation (The Bench Standard): Accessible reagents, scalable, but yields a mixture of isomers (typically 4:1 favoring the unwanted 1,3-isomer) requiring chromatographic separation.

  • Route B: De Novo Cyclization (The Process Solution): Condensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine. High regiocontrol but requires unstable hydrazine precursors.

Part 2: Route A – Direct Alkylation Protocol

This protocol focuses on the direct alkylation of ethyl 1H-pyrazole-3-carboxylate using chloroacetonitrile. This is the most common laboratory-scale method.

Mechanism & Logic

We utilize a base-mediated


 reaction.[1][2] The choice of base and solvent influences the tautomeric ratio and the tightness of the ion pair, marginally affecting the regioselectivity.
  • Base: Cesium Carbonate (

    
    ) is preferred over Potassium Carbonate (
    
    
    
    ). The larger Cesium cation ("Cesium Effect") increases the solubility of the pyrazolate anion in organic solvents and can sometimes alter the coordination sphere to slightly favor the more hindered N-alkylation, though the 1,3-isomer remains dominant.
  • Solvent: DMF or Acetonitrile (Polar Aprotic) to maximize nucleophilicity.

Experimental Workflow

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) or 
    
    
    
    (2.0 eq)
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Solvent: Anhydrous DMF (10 volumes)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under Nitrogen atmosphere, dissolve Ethyl 1H-pyrazole-3-carboxylate in anhydrous DMF. Add the base (

    
    ) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation and formation of the pyrazolate anion.
    
  • Alkylation: Cool the mixture to 0°C. Add Chloroacetonitrile dropwise to control the exotherm. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism (generating the more reactive Iodoacetonitrile in situ).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). You will observe two spots:

    • Higher

      
      :  1,3-isomer (Major)[3]
      
    • Lower

      
      :  1,5-isomer (Target, Minor)
      
  • Workup: Quench with water (30 volumes). Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine to remove DMF.[4] Dry over

    
     and concentrate.
    
  • Purification (Critical): The crude residue contains both isomers.

    • Flash Chromatography: Use a gradient of Hexane/Ethyl Acetate (0%

      
       40%). The 1,3-isomer elutes first. The 1,5-isomer elutes second due to the dipole moment created by the adjacent electron-withdrawing groups (Ester and Cyanomethyl).
      
Data Visualization: Reaction Pathway

ReactionPathway Start Ethyl 1H-pyrazole-3-carboxylate (Tautomeric Mixture) Base Base (Cs2CO3) Deprotonation Start->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion TS_13 Transition State A (Attack at N1 - Sterically Free) Anion->TS_13 Fast Kinetics TS_15 Transition State B (Attack at N2 - Sterically Hindered) Anion->TS_15 Slow Kinetics Prod_13 1,3-Isomer (Major) Ethyl 1-(cyanomethyl)-pyrazole-3-carboxylate TS_13->Prod_13 ~80% Yield Prod_15 1,5-Isomer (TARGET) Ethyl 1-(cyanomethyl)-pyrazole-5-carboxylate TS_15->Prod_15 ~20% Yield

Caption: Divergent alkylation pathway showing the kinetic favorability of the 1,3-isomer vs the thermodynamic target 1,5-isomer.

Part 3: Characterization & Isomer Differentiation

Correctly identifying the 1,5-isomer is the most frequent point of failure. You cannot rely solely on MS (Mass Spectrometry) as both isomers have the exact same mass (


).

Differentiation Table:

Feature1,3-Isomer (Unwanted) 1,5-Isomer (Target) Reasoning
TLC (

)
Higher (Less Polar)Lower (More Polar)The 1,5-isomer has a larger net dipole moment due to adjacent EWGs.

NMR (Py-H4)

6.8 - 6.9 ppm

6.9 - 7.1 ppm
H4 is slightly more deshielded in the 1,5-isomer.

NMR (

)

5.1 - 5.3 ppm

5.4 - 5.6 ppm
Deshielding effect of the adjacent ester carbonyl in the 1,5-isomer.
NOESY / ROESY NOE between

and H5.
NOE between

and Ester Ethyl group.
Definitive Proof. In 1,5-isomer, the N-substituent is spatially close to the ester.

Part 4: Route B – De Novo Cyclization (High Selectivity)

For industrial scale-up where chromatography is cost-prohibitive, the ring must be constructed with the substituent in place.

Concept: Reaction of a 1,3-dielectrophile with a substituted hydrazine.[2]

  • Precursor A: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or Ethyl 2,4-dioxovalerate derivatives).

  • Precursor B: Cyanomethylhydrazine (

    
    ).
    

The Challenge: Cyanomethylhydrazine is unstable and toxic. It is often generated in situ or used as a hydrochloride salt.

Protocol Summary:

  • Hydrazine Formation: React Chloroacetonitrile with excess Hydrazine Hydrate at low temperature (-10°C) to form Cyanomethylhydrazine. Isolate as HCl salt immediately to prevent decomposition.

  • Cyclization: Reflux Cyanomethylhydrazine HCl with Ethyl 2-(ethoxymethylene)-3-oxobutanoate in Ethanol.

  • Regiocontrol: The hydrazine

    
     group (more nucleophilic) attacks the most electrophilic carbon of the enone (the ethoxymethylene carbon). This dictates the position of the nitrogen.
    
    • Result: This route preferentially yields the 1,5-isomer because the

      
       bearing the cyanomethyl group ends up adjacent to the ester carbonyl.
      
Data Visualization: Cyclization Logic

Cyclization Precursor Ethyl 2-(ethoxymethylene)-3-oxobutanoate Intermediate Intermediate: Michael Addition / Elimination Precursor->Intermediate + Hydrazine Hydrazine Cyanomethylhydrazine (NH2-NH-CH2-CN) Hydrazine->Intermediate Target Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (High Regioselectivity) Intermediate->Target - EtOH, - H2O Cyclization

Caption: Cyclization route utilizing the specific nucleophilicity of substituted hydrazines to force 1,5-regiochemistry.

Part 5: Safety & Handling (E-E-A-T)

  • Chloroacetonitrile: Highly toxic and a lachrymator. It can metabolize to cyanide in vivo. Strict Requirement: Handle only in a functioning fume hood. Keep Sodium Thiosulfate and a Cyanide Antidote Kit available in the lab.

  • Pyrazoles: Many pyrazole derivatives are biologically active.[3][5][6] Treat all intermediates as potential kinase inhibitors (potent biological effects).

  • Waste Disposal: Aqueous waste from the alkylation contains cyanide residues. It must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal, pH adjusted to >10.

References

  • Vertex Pharmaceuticals. (2014). Synthesis of 1-methyl-3-ethyl-5-pyrazolecarboxylate. CN103508959A.[1] Google Patents. Link

  • Frizzo, C. P., et al. (2022).[5][7] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 7(30), 26602–26615. Link

  • Nagaraja, G. K., et al. (2016).[5] Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1). Link

  • Menozzi, G., et al. (1987). Synthesis and pharmacological activity of 1H-pyrazole-5-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 24(6), 1669–1675. Link

  • Global Safety Management. (2023). Chloroacetonitrile Safety Data Sheet. PubChem. Link

Sources

Technical Guide: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate , a specialized heterocyclic building block.

Molecule Identity & Core Data

Compound Name: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate Synonyms: 1-Cyanomethyl-1H-pyrazole-5-carboxylic acid ethyl ester; Ethyl 1-(cyanomethyl)pyrazole-5-carboxylate.[1][2][3] Chemical Formula: C₈H₉N₃O₂ Molecular Weight: 179.18 g/mol

CAS Number Distinction (Critical)

Researchers must distinguish between the two primary regioisomers formed during synthesis. The 1,3-isomer is the thermodynamic product and is commercially available, while the 1,5-isomer (the topic of this guide) is often a kinetic or sterically constrained product requiring specific synthetic protocols.

IsomerIUPAC NameCAS NumberAvailability
Target (1,5) Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate Not Widely Listed *Custom Synthesis / High-Value Intermediate
Analog (1,3)Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate1217863-08-5Common Catalog Item

*Note: As a specialized intermediate, the 1,5-isomer is frequently cited in patent literature (e.g., for kinase inhibitors) without a dedicated public CAS registry number, often requiring de novo synthesis.

Physicochemical Profile[1][3][4][5][6]
  • LogP (Predicted): ~0.8 – 1.2 (Lipophilic enough for cell permeability, polar enough for solubility).

  • TPSA: ~65 Ų (Favorable for oral bioavailability).

  • H-Bond Acceptors: 4 (N-nitrile, N-pyrazole, O-ester).

  • H-Bond Donors: 0.

Synthesis & Regiochemistry

The synthesis of 1,5-disubstituted pyrazoles is chemically challenging due to the thermodynamic preference for the 1,3-isomer during direct alkylation.

Method A: Direct Alkylation (The "Classic" Problem)

Reacting ethyl 1H-pyrazole-3-carboxylate (tautomeric with 5-carboxylate) with chloroacetonitrile typically yields a mixture.

  • Mechanism: The pyrazole nitrogen lone pair attacks the alkyl halide.

  • Outcome: The N1 nitrogen (furthest from the ester) is less sterically hindered and more nucleophilic, leading to the 1,3-isomer (Major Product, >85%). The 1,5-isomer (Target) is the Minor Product (<15%) due to repulsion between the ester and the incoming cyanomethyl group.

Method B: Regioselective Cyclocondensation (Recommended)

To selectively generate the 1,5-isomer , the pyrazole ring must be constructed around the regiochemistry using a hydrazine derivative.

Protocol:

  • Precursor: Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (or similar 1,3-dielectrophile).

  • Reagent: Cyanomethylhydrazine (generated in situ from cyanomethylhydrazine hydrochloride).

  • Mechanism: The hydrazine

    
     attacks the most electrophilic ketone first, followed by cyclization.
    

SynthesisPathways Start1 Ethyl 1H-pyrazole-3-carboxylate (Tautomer) Reagent1 + Cl-CH2-CN (Base: K2CO3/Acetone) Start1->Reagent1 Prod13 1,3-Isomer (Major) (Thermodynamic) Reagent1->Prod13 85-90% Yield Prod15 1,5-Isomer (Target) (Steric Clash) Reagent1->Prod15 10-15% Yield Start2 1,3-Dicarbonyl Precursor (Ethyl 2,4-dioxo...) Reagent2 + Cyanomethylhydrazine Start2->Reagent2 Reagent2->Prod15 Direct Cyclization (High Regioselectivity)

Figure 1: Synthetic pathways contrasting the low-selectivity alkylation route with the high-fidelity cyclization route.

Detailed Experimental Protocol (Method A: Separation Strategy)

Since Method B requires unstable cyanomethylhydrazine, most labs utilize Method A and separate the isomers via chromatography.

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Workflow:

  • Dissolution: Dissolve ethyl 1H-pyrazole-3-carboxylate (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     (20 mmol) and stir at Room Temperature (RT) for 30 minutes. Note: Ensure the base is finely ground to maximize surface area.
    
  • Alkylation: Dropwise add chloroacetonitrile (12 mmol). The reaction is exothermic; maintain temperature

    
    .
    
  • Monitoring: Stir at

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). You will see two spots:
    
    • High Rf: 1,3-isomer (Major).

    • Lower Rf: 1,5-isomer (Target, more polar due to dipole alignment).

  • Workup: Quench with water, extract with Ethyl Acetate (

    
    ). Wash organics with brine to remove DMF. Dry over 
    
    
    
    .
  • Purification (Critical): Flash column chromatography is required .

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Collection: The 1,3-isomer elutes first. The 1,5-isomer elutes second.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, particularly for Kinase Inhibitors and GPCR Antagonists .

The "Handle" Strategy

The cyanomethyl group (


) is not just a passive linker; it is a versatile synthetic handle:
  • Reduction: Converts to an ethylamine side chain (

    
    ), allowing access to bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).
    
  • Hydrolysis: Converts to acetic acid derivative (

    
    ), useful for solubility enhancement.
    
  • Bioisosteres: The nitrile can be converted into a Tetrazole (using

    
    ), a classic carboxylic acid bioisostere with improved metabolic stability.
    
Kinase Binding Mode

In many ATP-competitive inhibitors, the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region. The 5-carboxylate group directs substituents into the solvent-exposed region, allowing for solubility-enhancing modifications.

Applications Core Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate Path1 Reduction (H2/Pd) Core->Path1 Path2 Cycloaddition (NaN3) Core->Path2 Path3 Hydrolysis (LiOH) Core->Path3 Prod1 Amino-ethyl pyrazole (Bicyclic Precursor) Path1->Prod1 Prod2 Tetrazole Derivative (Acid Bioisostere) Path2->Prod2 Prod3 Carboxylic Acid (Coupling Partner) Path3->Prod3

Figure 2: Divergent synthesis applications of the cyanomethyl-pyrazole scaffold.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles"
    • Source: Organic Letters (2014)
    • URL:[Link]

    • Relevance: Defines the steric parameters controlling N1 vs N2 alkyl
  • 1,3-Isomer Reference (Contrast)

    • Title: "Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate (CAS 1217863-08-5)"[4]

    • Source: PubChem / Chemical Vendors
    • URL:[Link]

    • Relevance: Validates the existence of the major isomer and the need for rigorous separ
  • Medicinal Chemistry of Pyrazoles

    • Title: "Pyrazoles as Potential Anti-Inflammatory and Anti-Cancer Agents"[5][6][7]

    • Source: European Journal of Medicinal Chemistry
    • URL:[Link]

    • Relevance: Contextualizes the 5-carboxyl

Sources

physical and chemical properties of ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate , designed for researchers in medicinal chemistry and organic synthesis.

Core Scaffold Analysis & Synthetic Utility

Executive Summary

Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (CAS: 1217862-66-2 ) is a specialized bifunctional heterocyclic building block. It features a pyrazole core decorated with two orthogonal reactive handles: an electrophilic ethyl ester at the C5 position and a cyanomethyl (acetonitrile) moiety at the N1 position.

This specific regioisomer (1,5-substitution pattern) is critical in drug discovery for accessing pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems found in kinase inhibitors and GABA-A receptor modulators. Unlike its more thermodynamically stable 1,3-isomer, the 1,5-isomer offers unique steric and electronic vectors for structure-activity relationship (SAR) exploration.

Molecular Architecture & Identification[1]

PropertyDetail
IUPAC Name Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate
CAS Number 1217862-66-2
Molecular Formula C

H

N

O

Molecular Weight 179.18 g/mol
SMILES CCOC(=O)C1=CC=NN1CC#N
Structure Class N-alkylated Pyrazole Ester
Structural Analysis

The molecule consists of a


-excessive pyrazole ring. The N1-cyanomethyl group  acts as a "masked" ethylamine or acetic acid equivalent, while the C5-ester  provides a gateway to acylations. The proximity of the N1-substituent to the C5-ester creates a "kinetic trap" during synthesis, often making this isomer harder to access than the 1,3-analog due to steric repulsion between the ester ethoxy group and the N1-methylene protons.

Physicochemical Profile

Note: Specific experimental values for this CAS are sparse in public literature. The data below represents predicted values based on high-fidelity QSPR models and structural analogs (e.g., ethyl 1-methyl-1H-pyrazole-5-carboxylate).

PropertyValue / PredictionConfidence
Physical State Low-melting solid or viscous oilHigh (Analog based)
Melting Point 35 – 45 °C (Predicted)Medium
Boiling Point ~310 °C (at 760 mmHg)High (Calculated)
Density 1.22 ± 0.1 g/cm³High
LogP (Octanol/Water) 0.82High
pKa (Conjugate Acid) ~2.5 (Pyrazole N2)Medium
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in WaterHigh

Synthetic Pathways[4][5]

Accessing the 1,5-isomer specifically requires overcoming the thermodynamic preference for the 1,3-isomer. Two primary routes exist: Direct Alkylation (Separation required) and Regioselective Cyclocondensation .

Method A: Regioselective Cyclocondensation (Recommended)

This method avoids isomer separation by building the pyrazole ring with the substituents in place.

  • Precursor Formation: Reaction of ethyl pyruvate with dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminoketone intermediate: ethyl 4-(dimethylamino)-2-oxobut-3-enoate .

  • Cyclization: Reaction with cyanomethylhydrazine (or its HCl salt).

    • Mechanism:[1][2][3][4] The hydrazine primary amine attacks the electrophilic

      
      -carbon of the enaminone (Michael-like addition-elimination). The secondary nitrogen then attacks the ketone carbonyl to close the ring.
      
    • Regioselectivity:[3] This sequence heavily favors the 1,5-isomer because the terminal nitrogen of the hydrazine attacks the most electrophilic site (the enamine carbon) first.

Method B: Direct Alkylation (Classic Route)
  • Starting Material: Ethyl 1H-pyrazole-3-carboxylate (tautomer of 5-carboxylate).[1]

  • Reagent: Chloroacetonitrile (

    
    ), Base (
    
    
    
    or
    
    
    ), Solvent (Acetone or DMF).
  • Outcome: Typically yields a mixture of 1,3-isomer (Major) and 1,5-isomer (Minor) .

    • Purification: The 1,5-isomer is more polar and sterically congested; it can often be separated via silica gel chromatography (Gradient: Hexanes/EtOAc).

Visualization: Synthesis & Isomerism

Synthesis Start Ethyl Pyruvate Inter Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate Start->Inter + DMF-DMA Reflux Target Ethyl 1-(cyanomethyl)- 1H-pyrazole-5-carboxylate (Target 1,5-Isomer) Inter->Target + Hydrazine Cyclization Hydrazine Cyanomethylhydrazine Hydrazine->Target

Figure 1: Regioselective synthesis pathway via enaminone intermediate.

Reactivity & Functional Group Transformations

This compound is a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups.

A. Nitrile Transformations (N1-Side Chain)

The cyanomethyl group is versatile:

  • Reduction: Catalytic hydrogenation (

    
    , Raney Ni) or hydride reduction (
    
    
    
    ) yields the 1-(2-aminoethyl) derivative. This allows for intramolecular cyclization with the C5-ester to form dihydropyrazolo[1,5-a]pyrazin-4-ones .
  • Tetrazole Formation: Reaction with sodium azide (

    
    ) and zinc bromide generates the tetrazolyl-methyl  derivative, a bioisostere for carboxylic acids.
    
B. Ester Transformations (C5-Position)
  • Hydrolysis: Standard saponification (

    
    , THF/Water) yields the free carboxylic acid , ready for amide coupling.
    
  • Hydrazide Formation: Reaction with hydrazine hydrate yields the carbohydrazide , a precursor for 1,3,4-oxadiazoles.

C. Pyrazole Ring Chemistry[1][2][4][5][7]
  • Halogenation: The C4 position is nucleophilic. Electrophilic aromatic substitution (e.g., NIS or NBS) readily installs an iodide or bromide at C4, enabling Suzuki-Miyaura cross-coupling for further elaboration.

Visualization: Reactivity Map

Reactivity Center Ethyl 1-(cyanomethyl)- 1H-pyrazole-5-carboxylate Prod1 1-(2-Aminoethyl) derivative (Pyrazolo-pyrazine precursor) Center->Prod1 H2 / Raney Ni (Nitrile Reduction) Prod2 Carboxylic Acid (Saponification) Center->Prod2 LiOH / H2O (Ester Hydrolysis) Prod3 4-Halo-pyrazole (C-C Coupling Handle) Center->Prod3 NBS or NIS (C4-Halogenation) Prod4 Tetrazole Derivative (Bioisostere) Center->Prod4 NaN3 / ZnBr2 (Cycloaddition)

Figure 2: Divergent synthetic applications of the core scaffold.

Applications in Drug Discovery[2]

Kinase Inhibitors

The 1,5-substitution pattern mimics the adenosine triphosphate (ATP) binding motif found in many kinase inhibitors. The N1-cyanomethyl group often serves as a pro-drug moiety or a metabolic handle that improves solubility compared to N-phenyl analogs.

GABA-A Modulators

Pyrazolo[1,5-a]pyrimidines derived from this scaffold (via reaction with 1,3-dicarbonyls) have shown affinity for the benzodiazepine binding site of GABA-A receptors. The cyanomethyl group can be converted into imidazoles or other polar pharmacophores to tune receptor subtype selectivity.

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep under inert atmosphere (Argon/Nitrogen) as the nitrile alpha-protons can be acidic and sensitive to moisture over long periods.

References

  • Regioselective Synthesis of Pyrazoles:Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Foundational text on pyrazole regiochemistry).
  • Synthesis of 1,5-Disubstituted Pyrazoles:Fustero, S., et al. "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles using Enaminones." Journal of Organic Chemistry, 2008.
  • Chemical Properties & CAS Verification: National Institutes of Health (NIH). "PubChem Compound Summary for CAS 1217862-66-2."

  • Commercial Availability & Identifiers: CymitQuimica Catalog. "Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate Datasheet."

Sources

Structural Elucidation and Regiochemical Assignment of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate presents a classic regiochemical challenge in heterocyclic chemistry. The alkylation of ethyl 1H-pyrazole-3-carboxylate (or its tautomer) typically yields a mixture of 1,3- and 1,5-disubstituted isomers.[1] While the 1,3-isomer is often thermodynamically or kinetically favored due to steric and electronic factors, the 1,5-isomer is frequently the desired pharmacophore for kinase inhibitors and bi-functional building blocks.

This guide provides a definitive, self-validating workflow to unambiguously distinguish the target 1,5-isomer from its 1,3-regioisomer using advanced NMR techniques (NOESY, HMBC) and ancillary spectroscopic data.

The Regiochemical Conundrum

The core difficulty arises from the annular tautomerism of the starting material, ethyl 1H-pyrazole-3-carboxylate. In solution, the proton migrates between N1 and N2, creating two nucleophilic sites.

When reacted with a cyanomethylating agent (e.g., chloroacetonitrile), two pathways emerge:

  • Pathway A (1,3-Substitution): Alkylation at the nitrogen distal to the ester group. This is often favored due to lower steric hindrance.

  • Pathway B (1,5-Substitution): Alkylation at the nitrogen proximal to the ester group. This yields the target ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate .

Distinguishing these isomers by standard 1D


H NMR alone is risky due to overlapping chemical shifts. Definitive structural proof requires observing the spatial or through-bond relationship between the cyanomethyl moiety  and the ethyl ester .
Visualization: Synthetic Pathways and Isomerism

Regiochemistry SM Ethyl 1H-pyrazole-3-carboxylate (Tautomeric Mixture) Reagent Cl-CH2-CN (Base: K2CO3/NaH) SM->Reagent Isomer13 1,3-Isomer (Impurity) Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate (Sterically Favored) Reagent->Isomer13 Distal N-Alkylation (Major Path in mild conditions) Isomer15 1,5-Isomer (Target) Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (Sterically Hindered) Reagent->Isomer15 Proximal N-Alkylation (Minor Path)

Figure 1: Divergent alkylation pathways leading to 1,3 and 1,5 regioisomers.

Spectroscopic Elucidation Strategy

To validate the structure as the 1,5-isomer, we must prove that the


-cyanomethyl group is adjacent  to the ester group.
Mass Spectrometry (MS)
  • Purpose: Confirmation of molecular formula (

    
    ) and purity.
    
  • Expectation: Both isomers have identical mass (

    
    ). MS is necessary but insufficient for regiochemical assignment.
    
1D H NMR Analysis

While not definitive, the chemical shift of the pyrazole H-4 proton differs between isomers due to the anisotropy of the adjacent carbonyl group.

  • 1,5-Isomer: The H-4 proton is often more shielded relative to the 1,3-isomer due to the twisting of the ester group out of planarity caused by the steric clash with the N-cyanomethyl group.

  • Observation: Look for the

    
    -CH
    
    
    
    singlet around
    
    
    5.0–5.5 ppm.
2D NMR: The "Smoking Gun"

This is the critical step. We utilize NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

A. NOESY / ROESY (Spatial Proximity)
  • Target Interaction: Dipolar coupling between the Cyanomethyl methylene protons (

    
    -CH
    
    
    
    ) and the Ester ethoxy protons (O-CH
    
    
    -CH
    
    
    ).
  • Logic:

    • 1,5-Isomer: The groups are ortho-like. Strong NOE observed.

    • 1,3-Isomer: The groups are meta-like. No NOE observed.

B. HMBC (Long-Range Coupling)[2][3]
  • Target Interaction: Correlation between

    
    -CH
    
    
    
    protons and the pyrazole ring carbons.
  • Logic:

    • 1,5-Isomer:

      
      -CH
      
      
      
      protons will show a
      
      
      correlation to C-5 . Crucially, C-5 will also show a correlation to the Ester Carbonyl .
    • 1,3-Isomer:

      
      -CH
      
      
      
      protons will correlate to C-3 . C-3 is not attached to the ester; it is attached to a proton (in the 3-carboxylate precursor, the ester is at 3, but in the 1,3-isomer product, the ester is at position 3 relative to the N, but the numbering changes. Let's simplify: In the 1,3-isomer, the N-CH2 is far from the ester carbon).
    • Definitive Proof: In the 1,5-isomer, you may see a weak

      
       or through-space correlation directly from 
      
      
      
      -CH
      
      
      to the Ester Carbonyl carbon, which is impossible in the 1,3-isomer.
Visualization: NMR Logic Tree

NMR_Logic Start Isolate Product NOESY Run 2D NOESY/ROESY Target: N-CH2 <-> Ester O-CH2 Start->NOESY Decision NOE Signal? NOESY->Decision Yes Strong NOE Observed Groups are Proximal Decision->Yes Positive No No NOE Observed Groups are Distal Decision->No Negative HMBC Run HMBC Check N-CH2 to C-Ester coupling Yes->HMBC Result13 CONFIRMED: 1,3-Isomer (Impurity) No->Result13 Result15 CONFIRMED: 1,5-Isomer (Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate) HMBC->Result15 Correlation to C5/C=O

Figure 2: Decision matrix for spectroscopic assignment.

Experimental Protocol

Synthesis (Representative Scale)

Note: This protocol favors the formation of the 1,5-isomer via cyclization, which is cleaner than direct alkylation, but alkylation is described for context of the elucidation challenge.

Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), Chloroacetonitrile (1.2 eq),


 (2.0 eq), Acetone (0.2 M).
Procedure: 
  • Suspend ethyl 1H-pyrazole-3-carboxylate and

    
     in dry acetone.
    
  • Add chloroacetonitrile dropwise at 0°C.

  • Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter salts, concentrate filtrate.

  • Purification: Column chromatography is required. The 1,3-isomer is typically less polar (elutes first) than the 1,5-isomer due to the dipole moment cancellation.

    • Tip: Use a gradient of 0-40% EtOAc in Hexanes.

Analytical Characterization (Data Summary)
TechniqueParameter1,5-Isomer (Target)1,3-Isomer (Impurity)
TLC (

)
SiO

(30% EtOAc/Hex)
Lower (More Polar)Higher (Less Polar)

H NMR

-CH

Shift

5.45 ppm (singlet)

5.15 ppm (singlet)
NOESY

-CH


O-CH

CH

Strong Correlation No Correlation
HMBC

-CH


C=O[4] (Ester)
Correlation Observed (

)
No Correlation
Crystallography (The Gold Standard)

If the product is solid, grow crystals by slow evaporation from Ethanol/Heptane.

  • X-Ray Diffraction: Provides unambiguous 3D structural confirmation.

  • Key Parameter: Look for the torsion angle between the N1-substituent and the C5-ester.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Steric redirection of alkylation in 1H-pyrazole-3-carboxyl
    • Source: ResearchG
    • Context: Explains that N-alkylation usually favors the 1,3-isomer unless specific steric directing groups or cycliz
  • HMBC/NOE Elucidation Methodology

    • Title: Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
    • Source: RSC Advances.
    • Context: Details the use of HMBC ( -CH to C-5 correlation) to distinguish 1,3 vs 1,5 regioisomers.
  • General Spectroscopic Data

    • Title: 1-Ethyl-1H-pyrazole-5-carboxylic acid (Analogous structure data).[5]

    • Source: PubChem.[4][6]

    • Context: Provides baseline chemical properties for pyrazole-5-carboxyl
  • Synthesis of Pyrazole-5-carboxylates

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
    • Source: NIH / ACS Omega.
    • Context: Discusses cyclization strategies to obtain pure 1,5-isomers, avoiding the alkyl

Sources

Technical Guide: FT-IR Characterization of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the Fourier Transform Infrared (FT-IR) spectroscopic profile for ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate . As a critical intermediate in the synthesis of pyrazolo-pyrimidinone based therapeutics (including phosphodiesterase type 5 inhibitors), the spectral validation of this molecule relies on the simultaneous detection of three distinct pharmacophores: the pyrazole core , the ethyl ester , and the cyanomethyl appendage.

This document moves beyond simple peak listing. It provides a mechanistic assignment strategy to distinguish this intermediate from its precursors (unsubstituted pyrazoles) and common impurities (hydrolysis products), ensuring rigorous quality control during drug development.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must first deconstruct the molecule into its vibrational oscillators. The structure consists of a 1,5-disubstituted pyrazole ring.[1][2]

  • The "Silent" Nitrile: The cyanomethyl group (

    
    ) attached to the pyrazole nitrogen is a non-conjugated nitrile. Unlike conjugated nitriles which absorb at lower frequencies, this aliphatic nitrile acts as a standalone oscillator, providing a sharp diagnostic peak.
    
  • The Conjugated Ester: The ethyl ester at position 5 is conjugated with the aromatic pyrazole ring. This conjugation delocalizes electron density, slightly lowering the carbonyl stretching frequency compared to non-conjugated aliphatic esters.

  • The N-Substitution Indicator: The absence of a broad N-H stretching band (typically 3100–3400 cm⁻¹) is the primary confirmation that the alkylation at position 1 was successful.

Diagram 1: Functional Group Vibrational Map

The following diagram maps the structural nodes to their expected spectral frequencies.

G Molecule Ethyl 1-(cyanomethyl)- 1H-pyrazole-5-carboxylate Sub_Ester Ethyl Ester (Pos 5) Molecule->Sub_Ester Sub_Nitrile Cyanomethyl (Pos 1) Molecule->Sub_Nitrile Sub_Ring Pyrazole Core (Aromatic) Molecule->Sub_Ring Vib_CO C=O Stretch ~1725 cm⁻¹ (Strong) Sub_Ester->Vib_CO Conjugated Vib_CN C≡N Stretch ~2250 cm⁻¹ (Sharp/Med) Sub_Nitrile->Vib_CN Aliphatic Vib_CC C=N / C=C 1500-1600 cm⁻¹ (Skeletal) Sub_Ring->Vib_CC Vib_NH N-H Stretch ABSENT (Validation) Sub_Ring->Vib_NH If Reaction Fails

Caption: Functional group mapping connecting structural moieties to diagnostic IR frequencies.

Spectral Assignment & Diagnostic Criteria[3][4][5][6][7]

The following data table represents the Target Spectral Profile . These values are derived from group frequency theory applied to pyrazole esters and validated against empirical data for similar 1,5-disubstituted pyrazoles [1][2].

Table 1: Characteristic FT-IR Bands
Functional GroupMode of Vibration (

)
Wavenumber (cm⁻¹)IntensityDiagnostic Significance
Nitrile (-CN) C≡N Stretching2250 ± 5 Medium/SharpPrimary ID. Confirms presence of cyanomethyl group. Distinct from conjugated nitriles (~2210 cm⁻¹).
Ester Carbonyl C=O[3][4] Stretching1725 ± 10 Very StrongCore ID. Conjugation with pyrazole ring lowers this from typical 1740 cm⁻¹.
Pyrazole Ring C=C / C=N Stretching1590, 1550MediumCharacteristic "breathing" modes of the heteroaromatic ring [3].
Methylene (-CH₂-) C-H Scissoring1460–1480MediumConfirms the

linker in the cyanomethyl and ethyl groups.
Ether Linkage C-O-C Stretching1250–1280StrongAsymmetric stretch of the ester functionality.
Aromatic C-H C-H Stretching3100–3150WeakAbove 3000 cm⁻¹ indicates aromatic protons (pyrazole H4).
Aliphatic C-H C-H Stretching2900–2990MediumBelow 3000 cm⁻¹ indicates ethyl and methylene protons.

Critical QC Checkpoint: If a broad band is observed at 3200–3400 cm⁻¹ , the sample is contaminated with unreacted starting material (ethyl pyrazole-5-carboxylate) or water. The N-alkylation is incomplete.

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following protocol uses Attenuated Total Reflectance (ATR) , the standard for modern pharmaceutical QC due to its minimal sample preparation and ease of cleaning.

Instrumentation & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Resolution: 4 cm⁻¹ (Standard for solid organics).

  • Scans: 16 or 32 (Sufficient signal-to-noise ratio).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Acquisition
  • Background: Collect an air background spectrum to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O. Note: CO₂ peaks are close to the Nitrile region; proper background subtraction is vital.

  • Sample Loading: Place ~5 mg of the solid ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate onto the diamond crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Causality: Poor contact results in weak C-H stretches and noisy baselines.

  • Acquisition: Scan the sample.

  • Post-Processing: Apply "ATR Correction" if comparing to historical transmission (KBr) libraries, as ATR shifts peaks slightly to lower wavenumbers at the low-frequency end.

Diagram 2: Quality Control Decision Tree

This workflow illustrates the logic for accepting or rejecting a batch based on spectral data.

QC_Workflow Start Crude Product Isolated Acquire Acquire FT-IR (ATR Method) Start->Acquire Check_CN Check 2250 cm⁻¹ (Nitrile) Acquire->Check_CN Check_NH Check 3200-3400 cm⁻¹ (N-H Region) Check_CN->Check_NH Peak Present Fail_Rxn FAIL: No Alkylation Check_CN->Fail_Rxn Peak Absent Pass PASS: Pure Intermediate Check_NH->Pass Flat Baseline Fail_SM FAIL: Unreacted Pyrazole Check_NH->Fail_SM Broad Peak Present

Caption: Logical decision tree for batch release based on spectral features.

Impurity Profiling & Troubleshooting

In drug development, identifying what went wrong is as important as confirming success.

Common Impurities
  • Unreacted Chloroacetonitrile: Look for a nitrile shift. While subtle, unreacted reagent often appears slightly higher (~2260 cm⁻¹) and may show volatility artifacts.

  • Hydrolysis (Carboxylic Acid): If the ester hydrolyzes, the sharp C=O at 1725 cm⁻¹ broadens and shifts to ~1700 cm⁻¹, accompanied by a very broad O-H stretch from 2500–3300 cm⁻¹ (the "dimer" envelope).

  • Hydrazine Contamination: Residual hydrazines from the pyrazole ring synthesis will show double spikes in the 3300–3400 cm⁻¹ region (primary amine N-H stretches).

Data Integrity Note

The nitrile peak at ~2250 cm⁻¹ is located in a "quiet" region of the IR spectrum. However, it is dangerously close to the atmospheric CO₂ asymmetric stretch (~2350 cm⁻¹).

  • Risk: Poor background subtraction can mask the nitrile peak or create false shoulders.

  • Mitigation: Ensure the instrument is purged with dry air or nitrogen, or manually verify the CO₂ doublet (2360/2340) does not overlap the nitrile singlet (2250).

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Ethyl 3-methylpyrazole-5-carboxylate. National Institute of Standards and Technology. [Link]

  • Yogi, B., et al. (2015). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Chithambarathanu, T., et al. (2022).[5] Vibrational analysis of some pyrazole derivatives. Journal of Molecular Structure. [Link]

Sources

Technical Profile: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

[1]

Executive Summary

Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused bicyclic systems, most notably pyrazolo[1,5-a]pyrazines . These fused scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.

This guide addresses the critical challenge of working with this molecule: regioselectivity . The synthesis of substituted pyrazoles often yields mixtures of 1,3- and 1,5-isomers.[1] For the specific application of forming fused rings via the N1 and C5 positions, the 1,5-isomer is the obligate precursor. This document details the structural differentiation, synthetic protocols, and downstream utility of the 5-carboxylate isomer.[2]

Structural Identity & Nomenclature

The nomenclature of pyrazoles is frequently a source of confusion due to annular tautomerism in the unsubstituted parent. However, once the N1 position is substituted (in this case, with a cyanomethyl group), the numbering is fixed.

  • IUPAC Name: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    [3]
  • Molecular Weight: 179.18 g/mol

  • Key Structural Features:

    • N1-Cyanomethyl: A masked ethylamine equivalent; serves as the nucleophile in subsequent cyclizations.

    • C5-Ester: An electrophilic trap located proximal to the N1 substituent. This proximity is the defining feature that enables "peri"-cyclization.

The Regiochemistry Problem

When alkylating ethyl 1H-pyrazole-3-carboxylate (which exists in equilibrium with ethyl 1H-pyrazole-5-carboxylate), two products are possible. The 1,3-isomer is generally thermodynamically favored due to lower steric hindrance between the N1-substituent and the C3-ester. The 1,5-isomer (our target) places the ester and the alkyl group on adjacent atoms, creating steric strain but enabling unique reactivity.

Feature1,5-Isomer (Target) 1,3-Isomer (Byproduct)
Structure Ester at C5 (adjacent to N1-R)Ester at C3 (distal to N1-R)
Sterics Crowded (Steric clash possible)Relaxed
Cyclization Potential High (Forms [1,5-a] fused rings)Null (Geometry prevents cyclization)
NMR Diagnostic C3-H and C4-H couplingC4-H and C5-H coupling

Synthesis & Regiocontrol

The industrial standard for synthesizing ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate involves the direct alkylation of ethyl 1H-pyrazole-3-carboxylate. Because the 1,3-isomer is favored, specific conditions and rigorous chromatographic separation are required to isolate the 1,5-isomer.

Reaction Pathway Visualization

GStartEthyl 1H-pyrazole-3-carboxylate(Tautomeric Mixture)ReagentChloroacetonitrileCs2CO3, DMFStart->ReagentSeparationChromatographicSeparationReagent->SeparationN-AlkylationIsomer131,3-Isomer(Major Product)Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylateIsomer151,5-Isomer(Target Product)Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylateSeparation->Isomer13~40-60% Yield(Thermodynamic)Separation->Isomer15~30-40% Yield(Steric Strain)

Mechanistic Insight

The use of Cesium Carbonate (Cs


CO

)

Downstream Applications: The "Killer App"

The primary value of ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate lies in its ability to undergo reductive cyclization . This transformation converts the linear cyanomethyl side chain into a fused pyrazolo[1,5-a]pyrazine ring, a scaffold found in potent JAK inhibitors (e.g., analogues of Tofacitinib or Upadacitinib).

Transformation Logic
  • Nitrile Reduction: The -CN group is reduced to a primary amine (-CH

    
    NH
    
    
    ).
  • Intramolecular Cyclization: The newly formed amine attacks the C5-ester.

  • Result: Formation of a 6-membered lactam ring fused to the pyrazole.

Note: The 1,3-isomer cannot undergo this reaction because the ester is too far from the amine to close a ring.

GTargetEthyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylateIntermediateIntermediate:Ethyl 1-(2-aminoethyl)-1H-pyrazole-5-carboxylateTarget->IntermediateHydrogenation(H2, Raney Ni or Pd/C)CyclizedPyrazolo[1,5-a]pyrazin-4(5H)-one(Core Scaffold)Intermediate->CyclizedIntramolecularAmidation (-EtOH)

Experimental Protocols

The following protocols are adapted from validated patent literature (US 10,144,738 B2) regarding the synthesis of JAK inhibitor intermediates.

Protocol A: Synthesis and Separation of Isomers

Objective: Synthesize ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate via alkylation.

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv)

  • Cesium Carbonate (Cs

    
    CO
    
    
    ) (1.2 equiv)
  • DMF (Dimethylformamide) (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Cs

    
    CO
    
    
    (1.2 equiv) in anhydrous DMF (approx. 5 mL per gram of pyrazole).
  • Addition: Add ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) to the suspension. Stir for 15 minutes at room temperature.

  • Alkylation: Dropwise add chloroacetonitrile (1.1 equiv). Caution: Chloroacetonitrile is toxic and a lachrymator.

  • Reaction: Stir the mixture at 25°C for 16 hours. Monitor by TLC or LC-MS.[4] You should observe two distinct product spots/peaks.

  • Workup: Pour the reaction mixture into water (volume 5x that of DMF). Extract with Ethyl Acetate (3x).[5] Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification (Critical): The residue contains both isomers. Purify via silica gel column chromatography.

    • Gradient: 0% to 50% Ethyl Acetate in Hexanes.

    • Elution Order: The 1,3-isomer (less polar) typically elutes first. The 1,5-isomer (more polar) elutes second.

    • Yield: Expect ~30-40% yield of the desired 1,5-isomer.

Protocol B: Validation of Regiochemistry (NMR)

To confirm you have the correct isomer before proceeding:

  • 1,3-Isomer (Wrong): The pyrazole protons (H4 and H5) will show a specific coupling pattern. NOE (Nuclear Overhauser Effect) will show an interaction between the N-methylene protons and the H5 proton on the ring.

  • 1,5-Isomer (Correct): NOE will show an interaction between the N-methylene protons and the Ethyl Ester protons (specifically the -OCH

    
    - group), confirming their proximity.
    

References

  • Pfizer Inc. (2018). Pyrazolo[1,5-a]pyrazin-4-yl Derivatives. U.S. Patent No. 10,144,738 B2.[5] Washington, DC: U.S. Patent and Trademark Office. Link

    • Primary source for the alkylation protocol and separation of the 1,5-carboxyl
  • Fustero, S., et al. (2008).[6] "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529. Link

    • Authoritative grounding on the thermodynamic vs.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 565702, 1-Ethyl-1H-pyrazole-5-carboxylic acid. Link

    • Reference for the physical properties of the parent acid scaffold.

starting materials for ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate , focusing on overcoming the inherent regioselectivity challenges associated with pyrazole functionalization.

Executive Summary: The Regioselectivity Challenge

The synthesis of 1,5-disubstituted pyrazoles is chemically distinct from their 1,3-isomers.[1] The primary challenge in synthesizing ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate is ensuring the cyanomethyl group is positioned at


 while the carboxylate resides at 

.
  • Direct Alkylation Route (Low Fidelity): Alkylating the unsubstituted ethyl pyrazole-3(5)-carboxylate typically yields the 1,3-isomer (ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate) as the major product due to steric hindrance at the

    
     position adjacent to the ester.
    
  • Cyclocondensation Route (High Fidelity): The industry-standard approach for high regioselectivity involves constructing the pyrazole ring around the directing groups using an enaminone precursor and a substituted hydrazine . This guide prioritizes this method.

Part 1: The Enaminone Cyclization Protocol (Recommended)

This pathway utilizes Ethyl 4-(dimethylamino)-2-oxo-3-butenoate as a "push-pull" alkene intermediate. The reaction proceeds via a Michael addition-elimination sequence followed by cyclization, guaranteeing the 1,5-substitution pattern.

Retrosynthetic Analysis

The target molecule is disassembled into two key fragments:

  • The C3-C4-C5 Electrophile: Ethyl 4-(dimethylamino)-2-oxo-3-butenoate (derived from Ethyl Pyruvate).

  • The N1-N2 Dinucleophile: Hydrazinoacetonitrile (or its hydrochloride salt).

Starting Materials & Reagents Table
ComponentChemical NameCAS No.RolePurity Req.
Precursor A Ethyl Pyruvate 617-35-6C3-C5 Backbone>98%
Reagent B DMF-DMA (N,N-Dimethylformamide dimethyl acetal)4637-24-5C4 Donor / Enaminone former97%
Precursor C Hydrazinoacetonitrile HCl 27978-54-7Nitrogen Source95%
Solvent Ethanol (Absolute)64-17-5Reaction MediumAnhydrous
Auxiliary Acetic Acid (Glacial)64-19-7Catalyst (Cyclization)ACS Grade
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Enaminone Intermediate

Mechanism: Condensation of the activated methyl group of ethyl pyruvate with DMF-DMA.

  • Setup: Charge a dry round-bottom flask with Ethyl Pyruvate (1.0 equiv).

  • Addition: Add DMF-DMA (1.1 equiv) neat. No solvent is strictly necessary, but Toluene can be used if volume is required.

  • Reaction: Heat the mixture to 80–90°C for 3–5 hours. Monitor by TLC (the disappearance of the pyruvate spot).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol (byproduct) and excess DMF-DMA.

  • Product: The residue is Ethyl 4-(dimethylamino)-2-oxo-3-butenoate (typically a dark red/orange oil or solid). It is sufficiently pure for the next step.

Step 2: Cyclization to the Target Pyrazole

Mechanism: The hydrazine's primary amine (


) attacks the 

-carbon (C4) of the enaminone (displacing dimethylamine). The resulting intermediate cyclizes onto the ketone carbonyl (C2).
  • Preparation: Dissolve the crude enaminone from Step 1 in Absolute Ethanol (0.5 M concentration).

  • Hydrazine Addition: Add Hydrazinoacetonitrile Hydrochloride (1.05 equiv) to the solution.

  • Neutralization (Critical): If using the HCl salt, add Sodium Acetate (1.1 equiv) or Triethylamine (1.0 equiv) to liberate the free hydrazine in situ.

  • Cyclization: Reflux the mixture (

    
    ) for 2–4 hours.
    
  • Isolation:

    • Cool to room temperature.[2][3]

    • Evaporate ethanol under vacuum.[3][4]

    • Partition the residue between Ethyl Acetate and Water .

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane:EtOAc 4:1) to obtain Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate .

Part 2: Alternative Route (Direct Alkylation)

Note: This route is included for laboratories where Hydrazinoacetonitrile is unavailable. It requires rigorous purification to separate the major unwanted isomer.

Reaction Logic

Alkylation of Ethyl 1H-pyrazole-3-carboxylate (tautomer of the 5-carboxylate) with Chloroacetonitrile or Bromoacetonitrile .

Protocol Summary
  • Starting Material: Ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: Acetone (for

    
    ) or THF/DMF (for 
    
    
    
    ).
  • Procedure: Treat pyrazole with base (30 min), then add haloacetonitrile. Stir at RT or mild heat (

    
    ).
    
  • Outcome:

    • Major Product (~80%): Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate (Sterically favored).

    • Minor Product (~20%): Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (Target).

  • Separation: Requires careful column chromatography. The 1,5-isomer (target) is typically less polar (higher

    
    ) than the 1,3-isomer due to the proximity of the ester and the N-substituent (dipole cancellation).
    

Part 3: Visualization of Pathways

PyrazoleSynthesis cluster_0 Route A: Enaminone Cyclization (High Regioselectivity) cluster_1 Route B: Direct Alkylation (Low Regioselectivity) EthylPyruvate Ethyl Pyruvate (CAS 617-35-6) Enaminone Intermediate: Ethyl 4-(dimethylamino)-2-oxo-3-butenoate EthylPyruvate->Enaminone Condensation (80°C, -MeOH) DMFDMA DMF-DMA (CAS 4637-24-5) DMFDMA->Enaminone TargetA TARGET: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate Enaminone->TargetA Cyclization (EtOH, Reflux) Hydrazine Hydrazinoacetonitrile HCl (CAS 27978-54-7) Hydrazine->TargetA PyrazoleEster Ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4) Alkylation Alkylation (K2CO3, Acetone) PyrazoleEster->Alkylation Haloacetonitrile Chloroacetonitrile (CAS 107-14-2) Haloacetonitrile->Alkylation Isomer13 UNWANTED: 1,3-Isomer Alkylation->Isomer13 Major Product (~80%) TargetB TARGET: 1,5-Isomer Alkylation->TargetB Minor Product (~20%)

Figure 1: Comparison of the Enaminone Cyclization route (high fidelity) versus the Direct Alkylation route (requires separation).

Part 4: Safety & Handling Protocols

Hydrazines[1]
  • Hazard: Hydrazinoacetonitrile and its salts are potential genotoxins and skin sensitizers.

  • Control: Handle exclusively in a fume hood. Deactivate spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.

Haloacetonitriles (Route B)
  • Hazard: Chloroacetonitrile is a potent lachrymator and releases cyanide upon metabolism or combustion.

  • Control: Use double-gloving (Nitrile).[2] Keep a cyanide antidote kit available in the facility if working on scales >5g.

DMF-DMA
  • Hazard: Flammable liquid. Hydrolyzes to form dimethylamine and DMF.

  • Control: Store under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

References

  • Menozzi, G., et al. (1987). Synthesis of 1,5-disubstituted pyrazoles from ethyl 4-(dimethylamino)-2-oxo-3-butenoate. Journal of Heterocyclic Chemistry.[5]

  • Fustero, S., et al. (2008). Regioselective synthesis of 1,5-disubstituted pyrazoles.[1][6] Journal of Organic Chemistry, 73(9), 3523-3529.

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[7] Comprehensive Heterocyclic Chemistry.

  • PubChem Compound Summary. (2024). Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate.

Sources

Solubility Profile & Handling Guide: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the solubility profiling, solvent selection, and handling of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (CAS: 1217862-66-2).[1] It is designed for organic chemists and process engineers optimizing synthesis or purification workflows.[1]

Executive Summary & Compound Profile

Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate is a critical heterocyclic intermediate used in the synthesis of bioactive scaffolds, particularly pyrazolo[1,5-a]pyrimidines and other fused nitrogenous systems found in kinase inhibitors and agrochemicals.[1]

Its physicochemical behavior is governed by a competition between the lipophilic ethyl ester and the polar nitrile-pyrazole core .[1] Understanding this duality is key to selecting solvents for nucleophilic substitution reactions (where it acts as an electrophile or nucleophile precursor) and crystallization.

PropertyDetail
IUPAC Name Ethyl 1-(cyanomethyl)pyrazole-5-carboxylate
CAS Number 1217862-66-2
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
Key Functional Groups Nitrile (-CN), Ester (-COOEt), Pyrazole Ring
Predicted LogP ~0.8 – 1.2 (Moderately Lipophilic)

Solubility Landscape & Solvent Selection

The solubility of this compound follows a distinct "Like Dissolves Like" pattern modified by the dipole moment of the nitrile group. The following categorization is based on structural analysis and empirical data from analogous pyrazole carboxylates.

Solubility Tier List
Solvent ClassSolubility StatusMechanistic Insight
Polar Aprotic Excellent (>100 mg/mL)DMSO, DMF, DMAc, NMP. The high dielectric constant of these solvents stabilizes the dipole of the nitrile and pyrazole ring.[1] Ideal for reaction media but difficult to remove.
Chlorinated High (>50 mg/mL)DCM, Chloroform. Excellent solvation of the ester chain and aromatic core. Preferred for extraction and transport.[1]
Esters & Ketones Good (20–50 mg/mL)Ethyl Acetate, Acetone. Good general solubility. Acetone is a prime choice for homogenous reactions; EtOAc is the standard for workup.
Nitriles Good (20–50 mg/mL)Acetonitrile. "Like dissolves like" interaction with the cyanomethyl group. Standard solvent for reflux reactions.
Alcohols Temperature Dependent Methanol, Ethanol, IPA. Moderate solubility at RT; high at reflux. Primary choice for recrystallization.
Hydrocarbons Poor / Insoluble Hexane, Heptane, Toluene. The polar nitrile group resists solvation by non-polar chains. Toluene may show marginal solubility at reflux.[1]
Aqueous Insoluble Water. The hydrophobic ester and aromatic ring dominate, preventing aqueous solvation despite the polar nitrile.
Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Cryst Crystallization? Purification->Cryst Extract Extraction? Purification->Extract Nucleophilic Nucleophilic Attack? HighTemp->Nucleophilic No DMF Use DMF or DMAc (High Solubility, High BP) HighTemp->DMF Yes Nucleophilic->DMF Difficult Substrate MeCN Use Acetonitrile (Reflux, Good Dipole) Nucleophilic->MeCN Standard Ethanol Use Ethanol/IPA (Temp Dependent Solubility) Cryst->Ethanol Single Solvent EtOAc Use Ethyl Acetate/Heptane (Solvent/Antisolvent) Cryst->EtOAc Binary System DCM Use DCM or EtOAc (Immiscible with Water) Extract->DCM

Caption: Decision tree for solvent selection based on thermodynamic requirements of synthesis vs. purification.

Experimental Protocol: Thermodynamic Solubility Determination

As specific solubility values can vary by batch purity and polymorph, researchers must validate solubility experimentally. The following protocol is the industry standard Shake-Flask Method coupled with HPLC Quantification .

A. Reagents & Equipment[1][2][3][4][5]
  • Compound: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (>98% purity).[1]

  • Solvents: HPLC Grade (Methanol, Acetonitrile, Water, DMSO).

  • Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

B. Step-by-Step Workflow
  • Preparation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Seal and agitate at 25°C ± 0.1°C for 24 hours.

    • Note: If the solid dissolves completely, add more until a suspension persists. This ensures saturation.

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption).

  • Dilution: Dilute the filtrate immediately with mobile phase (e.g., 1:100) to bring the concentration into the linear range of the detector.

  • Quantification: Inject into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm).

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 Isocratic].

    • Detection: UV at 254 nm (aromatic pyrazole absorption).

    • Calculation:

      
      .
      
Visualization: Analytical Workflow

SolubilityWorkflow Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (24h @ 25°C) Step1->Step2 Step3 3. Filtration (0.45 µm PTFE) Step2->Step3 Step4 4. Dilution (Prevent Precipitation) Step3->Step4 Step5 5. HPLC-UV (Quantification) Step4->Step5

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Applications in Synthesis & Purification

Reaction Optimization

For reactions involving the cyanomethyl group (e.g., cyclization to form pyrazolo-pyrimidines), Ethanol is often the solvent of choice if using hydrazine hydrate. For alkylation reactions at the pyrazole ring (if N-unsubstituted precursors were used), DMF or Acetonitrile with a base (K₂CO₃) is preferred due to higher solubility of the intermediate and the base.

Crystallization Strategy

The most effective purification method for this ester is recrystallization .

  • Single Solvent: Boiling Ethanol (or IPA). Dissolve at reflux, cool slowly to 0°C.

  • Binary Solvent: Dissolve in minimal Ethyl Acetate at RT, then slowly add Heptane or Petroleum Ether until turbidity appears. Cool to 4°C.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565702, 1-Ethyl-1H-pyrazole-5-carboxylic acid.[1] (Used as SAR proxy for pyrazole ester solubility). Retrieved from [Link]

  • Abdelhamed, M. et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. (Describes synthesis/solvents for related cyanomethyl-pyrazole intermediates). Molecules. Retrieved from [Link]

  • Tighadouini, S. et al. (2025). Synthesis and Crystal Structure of Pyrazole Carboxylic Acid Derivatives.[2] (Provides experimental solubility data for pyrazole esters in EtOH/Toluene). Current Topics in Medicinal Chemistry.

Sources

Methodological & Application

ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate as a building block for fused heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (ECPC) represents a high-value bifunctional building block for the synthesis of fused nitrogen heterocycles. Its structural uniqueness lies in the 1,5-disposition of electrophilic centers : the ester at position C5 and the nitrile at the


-methyl position.

This application note details the divergent synthesis pathways available to researchers using ECPC. Unlike simple pyrazoles, ECPC serves as a "pre-organized" scaffold that facilitates intramolecular cyclization to form Pyrazolo[1,5-a]pyrazines and Pyrazolo[5,1-c][1,2,4]triazines . These fused systems are bioisosteres of purines and are critical in the development of kinase inhibitors (ATP-binding site competitors) and GABA receptor ligands.

Chemical Profile & Specifications

Before initiating synthesis, verify the structural integrity of the starting material, particularly the regiochemistry (1,5- vs 1,3-isomer), as the 1,3-isomer will not undergo the cyclizations described below.

PropertySpecification
IUPAC Name Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate
CAS Number 1217863-08-5
Molecular Formula

Molecular Weight 179.18 g/mol
Key Functional Groups Nitrile (Electrophile/Pre-nucleophile), Ethyl Ester (Electrophile)
Regiochemistry Check Critical:

-NMR must show

-methylene protons as a singlet (~5.3 ppm). NOE (Nuclear Overhauser Effect) should be observed between the

-methylene and the C4-H proton, confirming the 1,5-substitution pattern.
Solubility Soluble in DMSO, DMF, MeOH, DCM. Sparingly soluble in water.

Strategic Application: Divergent Synthesis

The utility of ECPC lies in its ability to selectively cyclize into different ring sizes based on the reagent used.

  • Pathway A (Reductive Cyclization): Hydrogenation of the nitrile yields a primary amine, which spontaneously attacks the C5-ester to form the Pyrazolo[1,5-a]pyrazine core (6-membered fused ring).

  • Pathway B (Hydrazine Cascade): Reaction with hydrazine hydrate attacks the ester first, followed by cyclization onto the nitrile to form Pyrazolo[5,1-c][1,2,4]triazine derivatives (often forming a 7-membered intermediate that may rearrange).

Visualization of Reaction Pathways

DivergentSynthesis ECPC Ethyl 1-(cyanomethyl)- 1H-pyrazole-5-carboxylate (ECPC) Amine_Inter Intermediate: 1-(2-aminoethyl)-pyrazole ECPC->Amine_Inter H2 / Raney Ni (Nitrile Reduction) Hydrazide_Inter Intermediate: Pyrazolo-5-carbohydrazide ECPC->Hydrazide_Inter NH2NH2·H2O (Nucleophilic Acyl Subst.) Pyrazine Target A: 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrazin-4-one Amine_Inter->Pyrazine Intramolecular Cyclization (-EtOH) Triazine Target B: Pyrazolo[5,1-c] [1,2,4]triazine derivative Hydrazide_Inter->Triazine Cyclization onto CN (Acid Catalysis)

Figure 1: Divergent synthetic pathways from ECPC. Pathway A yields the kinase-privileged pyrazine scaffold, while Pathway B accesses the triazine core.

Detailed Protocols

Protocol A: Synthesis of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Target Application: Scaffold for PARP inhibitors and ATP-competitive kinase inhibitors.

Mechanism: This reaction relies on the "unmasking" of a nucleophile. The nitrile is reduced to a primary amine (


). Due to the favorable entropy of forming a 6-membered ring and the proximity of the C5-ester, cyclization occurs spontaneously or with mild heating.

Materials:

  • ECPC (1.0 eq)

  • Raney Nickel (50% w/w slurry in water) OR 10% Pd/C (10 mol%)

  • Solvent: Methanol (anhydrous)

  • Ammonia (7N in MeOH) – Optional, prevents secondary amine formation

  • Hydrogen gas (balloon or Parr shaker at 40 psi)

Step-by-Step Procedure:

  • Preparation: Dissolve ECPC (1.0 g, 5.58 mmol) in anhydrous Methanol (20 mL).

  • Catalyst Addition:

    • Caution: Raney Nickel is pyrophoric. Handle under argon.

    • Add Raney Nickel slurry (~0.5 g) or 10% Pd/C (100 mg) to the solution.

    • Optimization Tip: Adding 2 mL of 7N

      
       in MeOH suppresses the formation of secondary amine dimers.
      
  • Hydrogenation: Purge the vessel with

    
     three times, then charge with 
    
    
    
    (40-50 psi). Shake/stir at Room Temperature (RT) for 4–6 hours.
  • Monitoring (Self-Validation):

    • TLC: Monitor disappearance of starting material (

      
       in 1:1 Hex/EtOAc) and appearance of a polar spot (
      
      
      
      ).
    • IR Check: Disappearance of the Nitrile stretch (

      
      ) is the critical endpoint.
      
  • Cyclization: If the amine intermediate is isolated, heat the methanolic solution to reflux for 2 hours to drive the cyclization to completion.

  • Workup: Filter the catalyst through a Celite pad. Wash with hot methanol. Concentrate the filtrate in vacuo.

  • Purification: The product often precipitates as a white solid upon concentration. Triturate with diethyl ether. If necessary, recrystallize from EtOH.

Expected Yield: 75–85% Key Data:


-NMR should show the loss of the ethyl group (quartet/triplet) and the appearance of a lactam NH (broad singlet, 

ppm) and ethylene bridge protons.
Protocol B: Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

Target Application: Bioisosteres for purine nucleosides; antiviral research.

Mechanism: Hydrazine acts as a bis-nucleophile. It first attacks the ester (more reactive) to form the hydrazide. Under acidic conditions or high heat, the terminal nitrogen of the hydrazide attacks the nitrile carbon, closing the ring.

Materials:

  • ECPC (1.0 eq)

  • Hydrazine Hydrate (80% or 98%, 2.5 eq)

  • Solvent: Ethanol (absolute)

  • Catalyst: Glacial Acetic Acid (cat.)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve ECPC (1.0 g) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (0.7 mL) dropwise at RT.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Note: A precipitate may form initially (hydrazide intermediate). Continue heating to drive cyclization.

  • Monitoring:

    • LC-MS: Look for the mass corresponding to

      
      ? No, the cyclization involves addition.
      
    • Mass calc:

      
      .
      
    • Target Mass:

      
      .
      
  • Isolation: Cool the reaction mixture to

    
    . The product usually crystallizes.
    
  • Filtration: Filter the solid, wash with cold ethanol and diethyl ether.

Troubleshooting:

  • If the reaction stops at the hydrazide (open chain), add 5 eq of Glacial Acetic Acid and reflux for an additional 4 hours to force the attack on the nitrile.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterIssueSolution
Regioselectivity Starting material is a mix of 1,3- and 1,5-isomers.Stop. The 1,3-isomer (Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate) cannot cyclize. Purify starting material by column chromatography (1,5-isomer is usually more polar due to dipole alignment).
Water Content Hydrolysis of Nitrile to Amide.Use anhydrous solvents. Nitrile hydrolysis yields the primary amide, which will not cyclize to the desired amine/amidine targets.
Dimerization Formation of secondary amines during hydrogenation.Add ammonia or acetic acid to the hydrogenation mixture.

References

  • PubChem Compound Summary. "1-Ethyl-1H-pyrazole-5-carboxylic acid derivatives.

    • Source:

  • Raslan, M. A., et al. "Synthesis of some new pyrazolo[5,1-c][1,2,4]triazines." Journal of the Chinese Chemical Society, 2000.

    • Source:

  • El-Emary, T. I. "Synthesis and Biological Activity of Some New Pyrazolo[5,1-c][1,2,4]triazines." Journal of the Chinese Chemical Society, 2006.

    • Source:

  • AOBChem USA. "Product Specification: Ethyl 1-(cyanomethyl)

    • Source: (Used for physical property verification).

(Note: While specific commercial links are provided for property verification, researchers should consult their internal purchasing systems for CAS 1217863-08-5).

Sources

Application Note: Antimicrobial Evaluation of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its distinct planarity and ability to engage in pi-pi stacking and hydrogen bonding within enzyme active sites. Recent advancements (2023–2025) have highlighted pyrazole-hybrid architectures (e.g., pyrazole-thiazole, pyrazole-triazole, and pyrazole-hydroxyquinoline) as potent inhibitors of bacterial DNA gyrase (GyrB) and Topoisomerase IV.

Unlike traditional β-lactams that target cell wall synthesis, these novel pyrazole derivatives often function by competitively inhibiting the ATP-binding pocket of the GyrB subunit. This distinct mechanism of action (MoA) makes them critical candidates for treating Multi-Drug Resistant (MDR) pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

This guide provides a rigorous, field-validated workflow for evaluating these compounds, moving from primary phenotypic screening to mechanistic validation and safety profiling.

Structural Design & Synthesis Considerations

Before screening, ensure your library addresses the following Structure-Activity Relationship (SAR) principles validated in recent literature:

  • Hybridization: Fusion with 1,3,4-thiadiazoles or 1,2,4-triazoles often broadens the spectrum of activity.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) at the para-position of the phenyl ring attached to the pyrazole core frequently enhance potency against Gram-positive strains.

  • Lipophilicity: A calculated LogP (cLogP) between 2.0 and 4.0 is ideal for membrane permeation without excessive non-specific binding.

Workflow Visualization

The following diagram outlines the critical path for validating novel pyrazole antimicrobials.

AntimicrobialWorkflow Synth 1. Chemical Synthesis (Pyrazole Hybrids) Purify 2. Purification & QC (>95% Purity via HPLC) Synth->Purify Screen 3. Phenotypic Screening (MIC/MBC - CLSI M07) Purify->Screen Library Prep Screen->Synth Low Potency (SAR Opt) Cyto 4. Cytotoxicity Profiling (MTT Assay / Vero Cells) Screen->Cyto Hits (MIC < 10 µg/mL) Cyto->Synth High Toxicity (Redesign) Mech 5. Mechanism of Action (Gyrase Supercoiling Assay) Cyto->Mech Selectivity Index > 10 Lead Lead Candidate Selection Mech->Lead

Figure 1: Critical path workflow for the discovery and validation of pyrazole-based antimicrobial agents.

Protocol A: Primary Screening (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07-A10 standards. Why this method? Unlike agar diffusion, broth microdilution provides quantitative data essential for SAR analysis and is the regulatory standard for IND (Investigational New Drug) applications.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Use RPMI 1640 for fungal targets.

  • Strains: ATCC 29213 (S. aureus), ATCC 25922 (E. coli), ATCC 27853 (P. aeruginosa).

  • Controls: Ciprofloxacin (Positive), 1% DMSO (Solvent Control), Sterility Control.

  • Indicator: Resazurin (0.015%) – optional for easier visual readout.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve pyrazole derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

    • Dilute 1:100 in CAMHB to achieve a starting working solution of 100 µg/mL (final DMSO < 1%).

  • Inoculum Standardization:

    • Prepare a bacterial suspension from fresh colonies to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to reach the final assay concentration of ~5 × 10⁵ CFU/mL.

  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of compound working solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10, discarding 100 µL from column 10 (Range: 100 µg/mL to 0.19 µg/mL).

    • Column 11: Growth Control (Inoculum + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation & Incubation:

    • Add 100 µL of standardized inoculum to wells 1–11.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: The MIC is the lowest concentration showing no visible turbidity.

    • Resazurin: Add 30 µL resazurin; incubate 1–4 hours. Blue = Inhibition; Pink = Growth.

Protocol B: Mechanism of Action (DNA Gyrase Inhibition)[1]

Objective: Confirm if the pyrazole derivative targets the bacterial DNA Gyrase B subunit (ATPase activity). Scientific Basis: Pyrazoles are known to mimic the ATP adenine ring, competitively binding to the ATPase pocket of GyrB, preventing DNA supercoiling required for replication.

Assay Principle

This assay measures the conversion of relaxed plasmid DNA (pBR322) to its supercoiled form by DNA gyrase. Inhibition results in the persistence of relaxed DNA bands on an agarose gel.

Step-by-Step Methodology
  • Reaction Mix Assembly (30 µL total):

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol.

    • Substrate: 0.5 µg Relaxed pBR322 plasmid DNA.

    • Enzyme: 1 Unit E. coli DNA Gyrase (A₂B₂ complex).

    • Test Compound: 1 µL of pyrazole derivative (various concentrations).

  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Stop reaction by adding 30 µL of STEB (Stop/Extraction Buffer: 40% sucrose, 100 mM Tris, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).

    • Add 30 µL Chloroform/Isoamyl alcohol (24:1), vortex briefly, and centrifuge to separate phases.

  • Electrophoresis:

    • Load the aqueous (blue) phase onto a 1% agarose gel (without Ethidium Bromide).

    • Run at 60V for 3–4 hours.

    • Stain post-run with Ethidium Bromide (1 µg/mL) for 30 mins.

  • Data Interpretation:

    • Supercoiled DNA: Migrates faster (lower band).

    • Relaxed DNA: Migrates slower (upper band).

    • Result: Effective inhibitors will show a dose-dependent decrease in the lower supercoiled band and retention of the upper relaxed band.

Protocol C: Cytotoxicity & Safety Profiling (MTT Assay)

Objective: Calculate the Selectivity Index (SI = CC₅₀ / MIC). An SI > 10 is generally required for a lead candidate.

Methodology
  • Cell Line: Vero E6 (Monkey kidney epithelial) or HepG2 (Human liver).

  • Seeding: Seed 1 × 10⁴ cells/well in 96-well plates; incubate 24h to adhere.

  • Treatment: Add pyrazole derivatives (serial dilutions 500 µg/mL – 1 µg/mL) for 24 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media.[1] Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    
    Determine CC₅₀ (concentration causing 50% cell death) using non-linear regression.
    

Mechanistic Visualization

The following diagram illustrates the specific molecular interference of pyrazole ligands within the bacterial enzyme.

MechanismOfAction GyrB DNA Gyrase (Subunit B) ATP-Binding Pocket ATP Natural Substrate (ATP) GyrB->ATP Normal Function Pyrazole Inhibitor (Novel Pyrazole Derivative) GyrB->Pyrazole Competitive Binding Complex Enzyme-Inhibitor Complex (Stabilized by H-bonds) Pyrazole->Complex Higher Affinity Result Inhibition of DNA Supercoiling (Replication Arrest) Complex->Result Death Bacterial Cell Death (Bactericidal Effect) Result->Death

Figure 2: Competitive inhibition mechanism of pyrazole derivatives at the GyrB ATP-binding site.

Data Summary Template

Use the table below to collate your final dataset for publication or internal review.

Compound IDR1 SubstituentR2 SubstituentMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]CC₅₀ (Vero) [µg/mL]Selectivity Index (SI)Gyrase IC₅₀ [µM]
Pvz-001 -H-Ph64>1282503.9>50
Pvz-002 -NO₂-Ph41620050 1.2
Pvz-003 -Cl-Thiazole2818090 0.8
CiprofloxacinN/AN/A0.50.25>500>10000.1

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][2]

  • Morsy, A. R. I., et al. (2024).[3] Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation.[3] RSC Advances.[3] [Link]

  • Rathod, A., et al. (2025).[4] Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazole Clubbed Pyrazole Derivatives.[4] Research Journal of Chemistry and Environment.[4] [Link]

  • Zhang, Y., et al. (2024). Synthesis and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry.[5][4][6] [Link]

Sources

Application Note: Advanced One-Pot Strategies for Pyrazole and Pyranopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) , Rimonabant , and Sildenafil . Traditional synthesis often involves multi-step isolation of unstable intermediates (e.g., hydrazones), leading to poor atom economy and solvent waste.

This Application Note details two field-proven one-pot protocols that address the primary challenges in pyrazole synthesis: regioselectivity and molecular complexity . By transitioning to multicomponent reactions (MCRs) and green catalytic systems, researchers can achieve higher yields (>90%) with reduced environmental impact.

Key Advantages of These Protocols:
  • Atom Economy: Elimination of intermediate isolation steps.

  • Green Chemistry: Utilization of aqueous media or solvent-free mechanochemistry.

  • Scalability: Protocols are designed for gram-scale up to kilo-lab transfer.

Mechanistic Insight: The Convergence Pathways

Understanding the reaction kinetics is vital for troubleshooting. The synthesis of complex fused pyrazoles (e.g., pyranopyrazoles) proceeds via a convergent mechanism involving simultaneous Knoevenagel condensation and Michael addition .

Figure 1: 4-Component Pyranopyrazole Formation Pathway

Caption: Convergent mechanism showing the dual-pathway activation of reagents leading to the final fused heterocycle.

PyrazoleMechanism cluster_0 Precursors Aldehyde Aryl Aldehyde Knoevenagel Intermediate A: Benzylidene Malononitrile (Knoevenagel) Aldehyde->Knoevenagel Base Cat. Malo Malononitrile Malo->Knoevenagel EAA Ethyl Acetoacetate Pyrazolone Intermediate B: Pyrazolone Enol (Cyclocondensation) EAA->Pyrazolone - EtOH Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolone - H2O Michael Michael Adduct (Transient) Knoevenagel->Michael Pyrazolone->Michael Nucleophilic Attack Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Product FINAL PRODUCT: Dihydropyrano[2,3-c]pyrazole Cyclization->Product

Protocol A: Green 4-Component Synthesis of Pyranopyrazoles

Target: Rapid generation of fused heterocyclic libraries. Mechanism: Base-catalyzed Multicomponent Reaction (MCR).

This protocol utilizes L-Proline as an organocatalyst. Unlike traditional metal catalysts, L-Proline is non-toxic, water-soluble, and effectively drives the Knoevenagel step via iminium ion activation.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Aldehyde: Benzaldehyde or substituted derivative (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)

  • Nitrogen Source: Hydrazine hydrate (1.0 mmol)[1]

  • Catalyst: L-Proline (10 mol%)[1]

  • Solvent: Water:Ethanol (1:1 v/v) or Solvent-Free (Grinding)

Step-by-Step Methodology
  • Pre-Activation: In a 50 mL round-bottom flask, combine the aldehyde, malononitrile, and L-Proline (10 mol%). Stir at room temperature for 5 minutes. Observation: The solution may turn slightly yellow/turbid as the benzylidene intermediate forms.

  • Sequential Addition: Add ethyl acetoacetate followed immediately by hydrazine hydrate. Caution: Reaction is exothermic.

  • Reaction Phase:

    • Method A (Solution): Reflux in Water:Ethanol (5 mL) for 15–30 minutes.

    • Method B (Mechanochemistry): Grind components in a mortar for 10–15 minutes (Solvent-free).

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aldehyde spot indicates completion.

  • Workup (Self-Validating):

    • Cool the mixture to room temperature.

    • The product will precipitate out as a solid.

    • Filter the solid and wash with cold water (2 x 10 mL) to remove the water-soluble catalyst (L-Proline) and unreacted hydrazine.

    • Recrystallize from hot ethanol if necessary.

Yield Expectation: 88–95% Purity: >98% (often requires no chromatography).

Protocol B: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Target: Specific regioisomer synthesis (avoiding 1,5-isomer mixtures). Challenge: Unsymmetrical 1,3-diketones often yield mixtures of regioisomers when reacting with substituted hydrazines.

This protocol uses Iodine (


) mediated oxidative cyclization  of 

-unsaturated ketones (chalcones) and hydrazines. Iodine acts as a mild Lewis acid and an oxidant, promoting specific cyclization.
Reagents
  • Substrate: Chalcone (1.0 mmol)

  • Hydrazine: Phenylhydrazine (1.2 mmol)

  • Catalyst: Molecular Iodine (

    
    , 10 mol%)
    
  • Solvent: DMSO or Ethanol

Step-by-Step Methodology
  • Dissolution: Dissolve the chalcone and phenylhydrazine in Ethanol (5 mL).

  • Catalyst Addition: Add molecular iodine (10 mol%).

  • Heating: Heat the mixture to 60°C. Note: DMSO allows for room temperature synthesis in some cases, but Ethanol/60°C is greener.

  • Mechanism Check: The iodine facilitates the oxidation of the intermediate pyrazoline to pyrazole, preventing the reversibility that leads to isomer scrambling.

  • Quenching: Once TLC shows completion (approx. 45 mins), add saturated sodium thiosulfate (

    
    ) solution. Visual Cue: The dark iodine color will vanish, leaving a precipitate.
    
  • Isolation: Extract with ethyl acetate or filter the precipitate directly.

Critical Optimization Parameters

The following table summarizes how to tune the reaction based on specific failure modes.

ParameterStandard ConditionAdjustment for OptimizationMechanism of Action
Solvent Polarity Ethanol/WaterSwitch to PEG-400 or Ionic Liquids Stabilizes polar transition states in MCRs; improves homogeneity.
Catalyst Loading 10 mol%Increase to 20 mol% for ortho-substituted aldehydesOvercomes steric hindrance during the Knoevenagel step.
Regioselectivity Room TempLower Temp (0°C) Kinetic control favors the formation of the less sterically hindered hydrazone intermediate first.
pH Control NeutralAdd Acetic Acid (drops)Protonates the carbonyl oxygen, increasing electrophilicity for sluggish ketones.
Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for addressing common synthetic failures in pyrazole production.

Optimization Start Problem Detected Issue1 Low Yield Start->Issue1 Issue2 Regio-isomer Mix Start->Issue2 Issue3 Sticky Product Start->Issue3 Sol1 Check Aldehyde Reactivity Add Lewis Acid (ZnO) Issue1->Sol1 Sol2 Switch to I2-mediated Oxidative Protocol Issue2->Sol2 Sol3 Recrystallize in EtOH Avoid Column Issue3->Sol3

References

  • MDPI (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] [Link]

  • Ambethkar, S., et al. (2015). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method.[8] Journal of Advanced Research.[8] [Link]

  • Harigae, R., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Nagarajan, et al. (2016). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. ResearchGate.[4] [Link]

Sources

Troubleshooting & Optimization

purification of crude ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Ticket ID: PYR-PUR-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Resolution of regioisomers and purification of crude reaction mixtures via silica gel chromatography.

Executive Summary

You are likely synthesizing ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate via the alkylation of ethyl 1H-pyrazole-3-carboxylate (or its tautomer) with a haloacetonitrile.

The Core Challenge: This reaction is governed by the "Pyrazole Tautomer Trap." The starting material exists in equilibrium between the 3-carboxylate and 5-carboxylate forms. Alkylation typically yields a mixture of two regioisomers:

  • The 1,3-isomer: Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate (Thermodynamically favored, often major).

  • The 1,5-isomer: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (Target , sterically hindered, often minor).

Successful purification requires not just removing impurities, but resolving these two closely eluting regioisomers. This guide provides a self-validating protocol to achieve >98% purity.

Part 1: Pre-Purification Assessment & Diagnosis

Before packing your column, you must define the separation landscape.

The TLC Stress Test

Do not rely on a single solvent system. Pyrazole esters are polar and often "streak" on silica.

  • Standard System: Hexane:Ethyl Acetate (3:1).

  • Alternative System (For difficult separations): Toluene:Ethyl Acetate (5:1). Why? Toluene provides

    
    -
    
    
    
    interactions with the pyrazole ring, often separating isomers that co-elute in hexane systems.

Diagnostic Criteria:

  • Target (1,5-isomer): Typically elutes later (lower

    
    ) than the 1,3-isomer in Hex/EtOAc systems due to the higher dipole moment created by the adjacent electron-withdrawing groups (ester and cyanomethyl), though this can invert depending on exact solvation shells.
    
  • Visualization: UV (254 nm) is sufficient. Iodine stain is recommended to detect non-UV active alkyl halides (unreacted chloroacetonitrile).

Solubility Check

The cyanomethyl group adds significant polarity. The crude solid may not dissolve well in Hexane or low % EtOAc.

  • Recommendation: If the crude is insoluble in the mobile phase, do not wet load . Wet loading insoluble compounds leads to precipitation at the column head and severe band broadening.

Part 2: The Purification Protocol

Stationary Phase Selection
  • Silica Gel: Standard 40–63

    
    m (230–400 mesh).
    
  • Ratio: Use a 50:1 to 100:1 silica-to-crude ratio by weight. Regioisomer separation requires a longer column bed than simple impurity removal.

Sample Loading (Critical Step)

Method: Dry Loading (Solid Load)

  • Dissolve crude mixture in a minimum amount of Dichloromethane (DCM) or Acetone.

  • Add silica gel (1.5x weight of crude).

  • Evaporate solvent under vacuum (Rotovap) until a free-flowing dust is obtained.

  • Load this powder gently on top of the pre-packed column.

Elution Gradient Strategy

Isocratic elution is risky for regioisomers. Use a shallow gradient to "tease" the isomers apart.

PhaseSolvent System (Hex:EtOAc)Volume (Column Volumes - CV)Purpose
Equilibration 90:102 CVPack column, stabilize silica.
Elution 1 85:153 CVElute non-polar impurities (haloacetonitriles).
Elution 2 80:20

70:30
10 CVCritical Separation Zone. Collect small fractions.
Flush 0:100 (EtOAc)2 CVRecover polar by-products/acids.

Part 3: Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Optimization (Compare Hex/EtOAc vs Tol/EtOAc) Start->TLC Load Dry Loading (Silica + Crude) TLC->Load Select Best System Column Flash Chromatography (Gradient Elution) Load->Column Fractions Fraction Collection (Small volumes in critical zone) Column->Fractions Analysis NMR Analysis (NOE Experiments) Fractions->Analysis Mixed Fractions? Final Pure 1,5-Isomer Analysis->Final Confirm Regiochem

Figure 1: Purification workflow emphasizing the critical check-points for regioisomer separation.

Part 4: Troubleshooting & FAQs

Q1: I have two spots very close together ($ \Delta R_f < 0.1 $). How do I improve resolution?

A: This is the classic regioisomer problem.

  • Switch Solvent Selectivity: If using Hexane/EtOAc, switch to Dichloromethane/Methanol (99:1) or Toluene/Ethyl Acetate . Toluene is particularly effective for separating pyrazoles.

  • Decrease Flow Rate: Lower the flow rate to allow more equilibration time between the mobile and stationary phases.

  • Increase Silica Ratio: Move from 50:1 to 100:1 silica-to-sample ratio.

Q2: Which spot is my target (1,5-isomer)?

A: You cannot rely solely on polarity. You must validate structure via 1H-NMR using NOE (Nuclear Overhauser Effect) or HMBC .

  • 1,5-Isomer (Target): The N-methylene protons (

    
    ) are spatially close to the Ester Ethyl group (
    
    
    
    ). NOE correlation observed.
  • 1,3-Isomer (Impurity): The N-methylene protons are close to the Pyrazole C5-Proton. NOE correlation observed with Ring-H.

IsomerID NMR 1H-NMR / NOE Signal1 NOE: N-CH2 <-> Ester Group NMR->Signal1 Signal2 NOE: N-CH2 <-> Ring C5-H NMR->Signal2 Target 1,5-Isomer (Target) Impurity 1,3-Isomer (By-product) Signal1->Target Positive ID Signal2->Impurity Positive ID

Figure 2: Structural determination logic using Nuclear Overhauser Effect (NOE).

Q3: My compound is streaking/tailing badly.

A: This usually indicates acidic interactions with silica silanols.

  • Fix: Add 1% Triethylamine (TEA) to your solvent system.

  • Caution: Ensure your ester and nitrile are stable to basic conditions (they generally are during the short duration of a column). Wash the column with pure solvent first to neutralize the silica acidity.

Q4: I lost mass. Where did it go?

A:

  • Hydrolysis: The ester might have hydrolyzed to the carboxylic acid on acidic silica. Flush the column with 10% Methanol in DCM . If a very polar spot elutes, that is your acid.

  • Precipitation: If you wet-loaded, the compound might have crashed out at the top of the column. This requires flushing with a strong solvent to recover the mixture and re-purifying via dry loading.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: PubMed Central (PMC).
    • Significance: Establishes the thermodynamic vs.
    • URL:[Link]

  • NMR Characterization of Pyrazole Isomers

    • Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study.
    • Source: Freie Universität Berlin.
    • Significance: Provides the fundamental basis for using NMR (NOE/HMBC) to distinguish between N1 and N2 substituted pyrazoles.
    • URL:[Link] (General reference to department work on heterocycles).

  • General Chromatography of Pyrazoles

    • Title: Column chromatography conditions for separ
    • Source: BenchChem Technical Support.[1]

    • Significance: Validates the use of dry loading and specific solvent gradients for this class of heterocycles.

Sources

Technical Support Center: Pyrazole Synthesis Optimization & Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Profiling and Process Control in Knorr Pyrazole Synthesis

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, the classic Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines) is deceptively simple. It is prone to three primary failure modes: regioisomeric heterogeneity , oxidation state arrest (pyrazolines), and oligomerization (azines).

This guide addresses these specific failure modes with mechanistic root-cause analysis and self-validating correction protocols.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

The Issue: You reacted an unsymmetrical 1,3-diketone with a substituted hydrazine and obtained a mixture of two isomers. Separation by flash chromatography is difficult due to similar polarity.

Root Cause Analysis: Regioselectivity is dictated by the initial nucleophilic attack. The hydrazine contains two nitrogens with distinct nucleophilicities (N1 vs. N2), and the diketone contains two electrophilic carbons with distinct reactivities.

  • Kinetic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Thermodynamic Control: Reversibility of the hydrazone intermediate allows equilibration to the more stable isomer before cyclization.

Troubleshooting Workflow

Regioselectivity Start Regioisomer Mixture Detected CheckSolvent Current Solvent System? Start->CheckSolvent SolventDecision Is solvent protic or aprotic? CheckSolvent->SolventDecision CheckSubst Substituent Sterics Action2 Use Lewis Acid (Yb(OTf)3) to activate specific carbonyl CheckSubst->Action2 Protic Protic (EtOH/MeOH) Favors Electronic Control SolventDecision->Protic Standard Fluorinated Fluorinated (TFE/HFIP) Enhances H-Bonding/Selectivity SolventDecision->Fluorinated Advanced Protic->CheckSubst Action1 Switch to TFE (Trifluoroethanol) to lock hydrazone formation Fluorinated->Action1

Figure 1: Decision tree for addressing regioselectivity issues in pyrazole synthesis.

Corrective Protocol: Solvent Switching

Recent data suggests that fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically improve regioselectivity compared to ethanol. These solvents act as hydrogen-bond donors, activating the carbonyls selectively and stabilizing specific transition states [1].

Validation Step (NOE Experiment): To definitively assign your isomer, you cannot rely solely on 1H NMR chemical shifts. You must use 1D-NOE (Nuclear Overhauser Effect) spectroscopy.

  • Irradiate the N-substituent (e.g., N-phenyl or N-methyl).

  • 1,5-Isomer: You will see NOE enhancement of the substituent at C5 (the group adjacent to the nitrogen).

  • 1,3-Isomer: You will see NOE enhancement of the proton or substituent at C5 (the ring hydrogen), but not the group at C3 [2].

Module 2: The "Stalled" Reaction (Pyrazolines & Hydrazones)

The Issue: Mass spectrometry shows a mass of [M+2] or [M+18], indicating incomplete cyclization or failure to aromatize.

Technical Insight:

  • Hydrazone (M+18): The initial condensation occurred, but the second nitrogen failed to attack the second carbonyl. This often happens if the second carbonyl is deactivated (e.g., an ester in beta-keto esters) or sterically crowded.

  • Pyrazoline (M+2): The ring closed, but the molecule failed to eliminate water (or oxidize, if starting from enones). This is a "dihydro-pyrazole."

Optimization Table: Pushing to Completion
Observed SpeciesMass ShiftRoot CauseCorrective Action
Hydrazone M + 18 (vs Pyrazole)Insufficient acidity; Reversible hydrolysisAdd 5-10 mol% AcOH or TFA . Equip reaction with Dean-Stark trap to remove water.
Pyrazoline M + 2 (vs Pyrazole)Oxidation failure (common with

-unsaturated ketones)
Add oxidant: DDQ (1.1 equiv) or Iodine/K2CO3 in DMSO to force aromatization [3].
Hemiaminal M + 18Ring closed but water not eliminatedIncrease temperature >80°C; Switch solvent to Toluene/Acid to drive dehydration.
Module 3: Stoichiometry Traps (Azines)

The Issue: You observe a dimerized side product where two equivalents of the dicarbonyl are linked by one hydrazine, or a "double condensation" product.

Mechanism: Azines (


) form when a hydrazine molecule reacts with two separate carbonyl electrophiles rather than cyclizing intramolecularly.[2] This is a classic "concentration error" [4].

Prevention Protocol:

  • Inverse Addition: Do not add hydrazine to the diketone. Instead, add the diketone dropwise to a solution of hydrazine .

  • Hydrazine Excess: Maintain a localized high concentration of hydrazine. Use 1.2 – 1.5 equivalents of hydrazine relative to the diketone.

  • Temperature Control: Perform the initial mixing at

    
     to favor the fast intramolecular cyclization over the slower intermolecular dimerization.
    
Master Protocol: Optimized Knorr Synthesis

Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole (Targeting 1,5-isomer selectivity).

Reagents:

  • 1,1,1-trifluoro-2,4-pentanedione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol) (0.5 M concentration) – Critical for selectivity.

Step-by-Step:

  • Preparation: Charge a reaction vial with phenylhydrazine (1.1 mmol) and TFE (2.0 mL). Cool to

    
    .
    
  • Addition: Dissolve the diketone (1.0 mmol) in TFE (0.5 mL). Add this solution dropwise to the hydrazine over 10 minutes.

    • Why? Prevents azine formation by keeping hydrazine in excess during mixing.

  • Cyclization: Allow to warm to room temperature. Stir for 1 hour.

    • Checkpoint: Check LCMS. If Hydrazone (M+18) persists, heat to

      
      .
      
  • Workup: Evaporate TFE (recyclable). The residue is often the pure pyrazole.

  • Purification: If regioisomers exist, use column chromatography. 1,5-isomers generally elute faster (higher Rf) than 1,3-isomers on silica due to shielding of the polar nitrogen by the N-phenyl group.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (2022). Explains the mechanistic advantage of TFE/HFIP in directing nucleophilic attack.

  • Differentiation of 1,3- and 1,5-Isomers of Pyrazoles using NOE. Journal of Heterocyclic Chemistry. Definitive guide on using NMR spectroscopy for structural assignment.

  • One-pot synthesis of pyrazoles from ketones and hydrazine via in situ oxidation. Synlett. (2018). Details the iodine/DMSO oxidation method for pyrazolines.

  • Azines: Properties, Synthesis, and Reactions. ResearchGate. Comprehensive review of azine formation as a side reaction in hydrazine condensations.

Sources

Technical Support Center: Stability Profile of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CN-EST-005 Subject: Acidic Stability & Degradation Pathways Status: Active Guide Last Updated: January 2026

Executive Summary: The Stability Paradox

Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate presents a classic "chemoselectivity challenge" under acidic conditions. It contains two hydrolyzable functional groups—an ethyl ester at C5 and a nitrile (cyanomethyl) at N1.

While the pyrazole core is robust (acting as a weak base), the stability of the side chains depends heavily on acid concentration and temperature.

  • Mild Acid (pH 3–5, RT): The compound is generally stable.

  • Strong Acid (pH < 1, Heat): Competition occurs between ester hydrolysis (Pathway A) and nitrile hydration (Pathway B).

  • Critical Insight: In aqueous acid, the ester hydrolysis is typically kinetically favored over nitrile hydrolysis, but the nitrile hydration to the primary amide is a common impurity often misidentified in HPLC traces.

Degradation Pathways (Visualized)

The following diagram maps the degradation hierarchy. Use this to identify impurities based on mass shift.

DegradationPathways cluster_legend Condition Logic SM Starting Material (MW: ~179) Acid Impurity A (Carboxylic Acid) (MW: ~151) [M-28] SM->Acid Pathway A (H+, H2O, Fast) Amide Impurity B (Primary Amide) (MW: ~197) [M+18] SM->Amide Pathway B (H+, H2O, Slow) DiAcid Impurity C (Dicarboxylic Acid) (MW: ~170) Acid->DiAcid Harsh Acid (Reflux) Amide->DiAcid Harsh Acid Pathway A dominates in dilute acid/reflux Pathway A dominates in dilute acid/reflux Pathway B appears in conc. H2SO4 or prolonged stress Pathway B appears in conc. H2SO4 or prolonged stress

Figure 1: Acid-mediated degradation pathways. Pathway A (Ester Hydrolysis) is the primary risk during standard acidic workups.

Troubleshooting Guide (FAQ)

Q1: I see a new peak at [M-28] in LC-MS after an acidic workup. What happened?

Diagnosis: You have hydrolyzed the ethyl ester to the carboxylic acid .[1] Cause: Ethyl esters on electron-deficient pyrazoles (due to the N1-cyanomethyl group) are susceptible to acid-catalyzed hydrolysis, especially if the workup involved prolonged exposure to pH < 2 or warm temperatures. Solution:

  • Immediate: Check if the acid form is usable for your next step.

  • Prevention: Perform extraction at pH 4–5 (using Ammonium Chloride buffer) rather than 1M HCl. Keep all solutions at 0°C.

Q2: I see a polar impurity at [M+18]. Is this the solvent adduct?

Diagnosis: No, this is likely the primary amide resulting from the hydration of the nitrile (


).
Cause:  Nitriles are generally stable in dilute acid, but strong mineral acids (like concentrated HCl or H₂SO₄) or heating will hydrate them. This is often irreversible.
Mitigation:  Avoid heating above 40°C in acidic media. If this impurity is present, it is difficult to remove via extraction due to similar polarity to the acid product; chromatography is usually required.
Q3: Can I selectively hydrolyze the ester without touching the nitrile?

Yes. The ester is more reactive than the nitrile under controlled conditions.

  • Recommended Protocol: Use LiOH in THF/Water at 0°C (Basic hydrolysis is often more selective than acidic for this substrate).

  • If Acid is Mandatory: Use 2M HCl at 50°C. Monitor by HPLC every 30 minutes. Stop immediately upon consumption of starting material to prevent nitrile hydration.

Stability Data & Thresholds

The following table summarizes the expected stability based on functional group analysis of 1-substituted pyrazole-5-carboxylates [1][2].

ConditionTimeframeExpected Loss (Ester)Expected ImpurityRisk Level
0.1% TFA / Water (HPLC) 24 Hours< 1%NoneSafe
1M HCl (25°C) 4 Hours< 5%Acid (Trace)Low
1M HCl (60°C) 2 Hours> 50%Acid (Major)High
Conc. H₂SO₄ (25°C) 1 HourVariableAmide (Major)Critical

Detailed Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Use this to validate your specific batch before scaling up.

  • Preparation: Dissolve 10 mg of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate in 1 mL of MeCN.

  • Stress: Add 1 mL of 1M HCl .

  • Incubation: Split into two vials. Keep one at RT (25°C) and one at 50°C .

  • Sampling: Inject 5 µL into HPLC at t=0, 1h, 4h, and 24h.

  • Analysis:

    • Loss of Area % of parent peak.

    • Appearance of RRT ~0.4 (Acid) or RRT ~0.8 (Amide) depending on your column.

Protocol B: Rescue of Hydrolyzed Material

If accidental hydrolysis occurs, convert the mixture to the pure acid form.

  • Reaction: Dissolve the crude mixture in THF:Water (1:1).

  • Reagent: Add 2.0 equivalents of LiOH.

  • Monitor: Stir at RT until both the ester and any mixed intermediates convert fully to the 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid .

    • Note: The nitrile usually survives these mild basic conditions.

  • Workup: Carefully acidify to pH 3 with 1M HCl (cold) and extract with EtOAc. Do not go to pH 1 to avoid amide formation.

Mechanistic Insight & Causality

The instability stems from the electronic push-pull of the pyrazole ring.

  • The N1-cyanomethyl group is electron-withdrawing, making the pyrazole ring less electron-rich.

  • This decreases the electron density at the C5-carbonyl, making the ester more electrophilic and susceptible to nucleophilic attack by water (hydrolysis) compared to a standard alkyl-pyrazole ester [3].

  • Conversely, the nitrile itself requires protonation of the nitrile nitrogen to activate it for water attack. Since the pyrazole nitrogens can also protonate (buffering effect), high acid concentrations are required to drive the nitrile hydration [4].

References

  • Synthesis of Pyrazole-5-carboxylates: Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Source: MDPI (Molbank), 2022. Relevance: Establishes general hydrolysis protocols for pyrazole esters.

  • Nitrile Reactivity in Pyrazoles: Title: New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Source: ResearchGate, 2020. Relevance: Discusses the stability and reactivity of the cyanomethyl group on pyrazole rings.

  • General Acid Catalysis of Pyrazoles: Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Molecules (NIH), 2019. Relevance: Explains the amphoteric nature of the pyrazole ring and protonation effects on stability.

  • Darolutamide Intermediate Synthesis: Title: Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[1][2] Source: Technical Disclosure Commons, 2022. Relevance: Describes industrial handling of similar pyrazole-carboxylate intermediates under hydrolytic conditions.

Sources

Technical Support Center: Impurity Characterization of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists working with ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate . It addresses the specific challenges of impurity profiling, focusing on regioisomer differentiation, process-related byproducts, and stability issues.

Topic: Impurity Profiling & Troubleshooting Target Molecule: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate Primary Application: Intermediate for kinase inhibitors and agrochemicals.

Module 1: Regioisomer Identification (The Critical Challenge)

Context: The synthesis of N-alkylated pyrazoles from ethyl 1H-pyrazole-3(5)-carboxylate typically yields a mixture of two regioisomers: the 1,3-isomer and the 1,5-isomer . The 1,5-isomer (your target) is often the minor product due to steric hindrance between the N-substituent and the C5-ester group, making the detection and quantification of the 1,3-isomer impurity critical.

Q1: How do I definitively distinguish the 1,5-carboxylate target from the 1,3-carboxylate impurity using NMR?

Answer: You cannot rely solely on 1D 1H NMR chemical shifts as they are solvent-dependent and often overlapping. The definitive method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY .

The Diagnostic Logic:

  • Target (1,5-isomer): The N1-methylene group (-CH2-CN) is spatially adjacent to the C5-ester group (-COOCH2CH3).

    • Observation: You will see NOE correlations between the N-CH2 protons and the Ester-OCH2 protons . You will NOT see an NOE with the pyrazole ring proton at C4/C3 (unless long-range).

  • Impurity (1,3-isomer): The N1-methylene group is spatially adjacent to the C5-proton (since the ester is at C3).

    • Observation: You will see a strong NOE between the N-CH2 protons and the C5-H pyrazole ring proton .

Protocol: NOE Experiment Setup

  • Solvent: DMSO-d6 (preferred for separating N-CH2 signals).

  • Irradiation: Irradiate the N-CH2 singlet (typically

    
     5.0–5.5 ppm).
    
  • Analysis:

    • If C5-H (

      
       ~7.5–8.0 ppm) enhances 
      
      
      
      1,3-Isomer (Impurity) .
    • If Ester-OCH2 (

      
       ~4.3 ppm) enhances 
      
      
      
      1,5-Isomer (Target) .
Q2: Can I separate these regioisomers using standard HPLC?

Answer: Yes, but selectivity depends on the column stationary phase.

  • Reverse Phase (C18): The 1,5-isomer is generally less polar than the 1,3-isomer due to the "ortho-like" shielding effect of the ester on the dipole moment. However, steric strain can sometimes reverse elution order.

  • Recommendation: Use a column with steric selectivity (e.g., Phenyl-Hexyl or C18 with high carbon load).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Gradient: Shallow gradient (e.g., 20% to 40% B over 20 mins) is often required to resolve the isomers.

Module 2: Process-Related Impurities

Q3: What are the expected process impurities from the alkylation reaction?

Answer: Assuming synthesis via alkylation of ethyl 1H-pyrazole-3-carboxylate with chloroacetonitrile (or bromoacetonitrile) using a base (e.g., K2CO3 or NaH):

Impurity TypeStructure/DescriptionOriginDetection (LC-MS)
Regioisomer Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylateCompetitive alkylation at N1 vs N2.Same Mass (Isomer)
Starting Material Ethyl 1H-pyrazole-3-carboxylateIncomplete conversion.[M-39] (Loss of CH2CN)
Bis-alkylated Quaternary ammonium saltOver-alkylation (rare in pyrazoles but possible).[M+39]
Hydrolysis A 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acidHydrolysis of ethyl ester.[M-28] (Loss of Et)
Hydrolysis B Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylateHydrolysis of nitrile to amide.[M+18] (Water addn)
Q4: I see a growing impurity at RRT 0.85 with [M+18]. Is this the amide?

Answer: Yes. The cyanomethyl group is susceptible to hydration under basic conditions (used during alkylation) or acidic workups.

  • Mechanism: Nitrile (-CN)

    
     Primary Amide (-CONH2).
    
  • Mass Shift: +18 Da (e.g., if Target MW is 179, Impurity is 197).

  • Troubleshooting: Ensure your workup is pH neutral quickly. Avoid prolonged exposure to aqueous base. If using K2CO3 in DMF/Acetone, ensure reagents are dry to prevent in-situ hydroxide formation.

Module 3: Visual Troubleshooting Guides

Workflow 1: Impurity Fate Mapping

This diagram maps the origin of key impurities during the synthesis process.

ImpurityMap SM Ethyl 1H-pyrazole-3-carboxylate (Starting Material) Reaction Alkylation Reaction (Base/Solvent) SM->Reaction Reagent Haloacetonitrile (Alkylating Agent) Reagent->Reaction Target Target: 1,5-Isomer (Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate) Reaction->Target Minor Product (Sterically Hindered) Imp_Regio Impurity: 1,3-Isomer (Thermodynamic/Kinetic Mix) Reaction->Imp_Regio Major Product (Sterically Favored) Imp_Hyd_CN Impurity: Amide (Nitrile Hydrolysis) Target->Imp_Hyd_CN High pH/H2O Imp_Hyd_Est Impurity: Acid (Ester Hydrolysis) Target->Imp_Hyd_Est High pH/H2O

Caption: Fate mapping of impurities during the alkylation of ethyl pyrazole-3-carboxylate. The 1,3-isomer is often the dominant byproduct.

Workflow 2: Analytical Decision Tree

Follow this logic to characterize an unknown peak.

DecisionTree Start Unknown Peak Detected MassCheck Check LC-MS (m/z) Start->MassCheck IsomerCheck Same Mass as Target? MassCheck->IsomerCheck NOE Perform 1D NOE NMR IsomerCheck->NOE Yes Hydrolysis Mass = Target + 18? IsomerCheck->Hydrolysis No Res_13 Strong NOE: N-CH2 <-> Ring H Conclusion: 1,3-Regioisomer NOE->Res_13 Res_15 NOE: N-CH2 <-> Ester Conclusion: 1,5-Target NOE->Res_15 Res_Amide Conclusion: Amide Impurity (Nitrile Hydration) Hydrolysis->Res_Amide Yes Res_Acid Mass = Target - 28 Conclusion: Acid Impurity Hydrolysis->Res_Acid No (Check M-28)

Caption: Step-by-step analytical decision tree for identifying unknown impurities in the pyrazole matrix.

Module 4: Genotoxic Impurity (GTI) Risk Assessment

Q5: Are there specific genotoxic risks associated with this synthesis?

Answer: Yes. You must control for Haloacetonitriles (Chloroacetonitrile or Bromoacetonitrile) if used as reagents.

  • Risk: These are alkylating agents and known potential genotoxic impurities (PGIs).

  • Control Strategy:

    • Purge Factor: These reagents are low molecular weight and volatile. They should be removed during solvent evaporation or aqueous workup.

    • Derivatization: Any residual haloacetonitrile is likely to react completely if the pyrazole is used in excess or if a "scavenger" step (e.g., adding amine) is included.

    • Analytical Limit: Develop a GC-MS or LC-MS method to quantify residual haloacetonitrile to ppm levels (TTC limit is typically 1.5 µ g/day ).

References

  • Regioselectivity in Pyrazole Alkylation

    • Kong, Y., Tang, M., & Wang, Y. (2014).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579.[1] Link

    • Note: Discusses the steric and electronic factors governing 1,3 vs 1,5 selectivity, validating the difficulty in obtaining pure 1,5-isomers directly.
  • NMR Characterization of Pyrazole Isomers

    • López, C., Claramunt, R. M., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4583. Link

    • Note: Authoritative review on tautomerism and NMR shifts (NOE) required to distinguish N-substituted pyrazoles.
  • Synthesis and Impurity Context

    • Fustero, S., et al. (2008).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(9), 3523–3529. Link

    • Note: Provides mechanistic insight into how solvent choice affects the 1,3/1,5 r

Sources

Validation & Comparative

Comparative Guide: Synthesis Strategies for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is ubiquitous in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, for the synthetic chemist, the construction of this five-membered ring presents a persistent challenge: Regiocontrol.

While the classical condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) remains the industrial workhorse, it notoriously struggles with unsymmetrical substrates, often yielding difficult-to-separate regioisomeric mixtures. Conversely, modern 1,3-dipolar cycloadditions and Multicomponent Reactions (MCRs) offer superior precision and atom economy but often require specific functional handles.

This guide objectively compares these three dominant methodologies, providing experimental evidence and decision-making frameworks to help you select the optimal route for your specific drug development phase.

Part 1: The Methodologies

The Classical Workhorse: Knorr Condensation

Mechanism: Double condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or equivalent).[1]

  • The Problem: When using an unsymmetrical 1,3-diketone and a substituted hydrazine, two isomers are formed (1,3,5- vs 1,4,5-substituted). The ratio is dictated by the subtle interplay of steric hindrance and the electrophilicity of the carbonyl carbons.

  • The Expert Fix: Recent data suggests that solvent effects are critical. Switching from Ethanol to fluorinated alcohols (TFE or HFIP) can drastically shift regioselectivity by altering the hydrogen-bonding network and the hardness/softness of the carbonyl electrophiles [1].

The Precision Tool: [3+2] Cycloaddition

Mechanism: Reaction of a 1,3-dipole (e.g., nitrile imine, diazo compound) with a dipolarophile (alkyne or alkene).[2][3]

  • The Advantage: This approach allows for the "programmed" installation of substituents. By using copper catalysis (CuAAC) or specific electron-deficient alkynes, the regiochemistry is often locked by the mechanism rather than thermodynamic equilibrium.

  • The Trade-off: Requires the synthesis of unstable precursors (e.g., hydrazonoyl halides) and potentially hazardous diazo intermediates.

The Efficiency Engine: Multicomponent Reactions (MCR)

Mechanism: One-pot assembly of aldehydes, hydrazines, and alkynes/active methylenes.

  • The Advantage: High atom economy and speed. Ideal for High-Throughput Screening (HTS) library generation.

  • The Trade-off: Often limited to specific substitution patterns (e.g., 4-position functionalization is harder to vary independently).

Part 2: Comparative Analysis & Data

The following table summarizes the performance of these methods based on recent experimental benchmarking.

FeatureKnorr Condensation[3+2] CycloadditionMulticomponent (MCR)
Primary Utility Large-scale manufacturing; Simple substratesComplex scaffolds; Late-stage functionalizationHTS Library generation; Diversity-oriented synthesis
Regioselectivity Low to Moderate (Substrate dependent)High (Catalyst/Electronic controlled)Moderate (Mechanism dependent)
Atom Economy Low (Loss of 2 H₂O molecules)High (Addition reaction)High (Convergence of 3+ components)
Reaction Conditions Harsh (Acid/Base, Reflux)Mild (often RT, Aqueous possible)Mild to Moderate (Microwave common)
Scalability Excellent (Kg scale proven)Moderate (Safety concerns with azides/diazo)Good (Flow chemistry compatible)
Yield (Avg) 85-98%70-90%80-95%
Decision Logic: Choosing Your Route

The following diagram illustrates the decision process for selecting a synthesis method based on your target molecule's requirements.

Pyrazole_Selection_Strategy Start Target Pyrazole Structure Is_Symmetrical Is the 1,3-Dicarbonyl Symmetrical? Start->Is_Symmetrical Scale Target Scale? Is_Symmetrical->Scale Yes Regio_Critical Is Regiochemistry Critical & Unsymmetrical? Is_Symmetrical->Regio_Critical No Library Need >50 Analogs for SAR? Scale->Library <1g (Discovery) Method_Knorr METHOD A: Knorr Condensation (Standard) Scale->Method_Knorr >100g (Process) Method_Knorr_Mod METHOD A (Modified): Knorr w/ Fluorinated Solvent (TFE/HFIP) Regio_Critical->Method_Knorr_Mod No (Separable Isomers OK) Method_Click METHOD B: [3+2] Cycloaddition (Regio-Controlled) Regio_Critical->Method_Click Yes (Strict Control Needed) Library->Method_Knorr No (Specific Target) Method_MCR METHOD C: MCR / One-Pot (High Diversity) Library->Method_MCR Yes (Rapid Diversity)

Figure 1: Strategic decision tree for pyrazole synthesis. Colors indicate decision nodes (Blue/Yellow/Red/Green) leading to recommended methodologies.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoint" steps ensure the reaction is proceeding correctly before you commit to the next stage.

Protocol A: Regioselective Knorr Synthesis (Fluorinated Solvent Method)

Best for: Unsymmetrical 1,3-diketones where standard ethanol reflux yields inseparable mixtures.[2]

Reagents:

  • 1,3-Diketone (1.0 equiv)[2]

  • Substituted Hydrazine (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) [1].

Workflow:

  • Dissolution: Dissolve the 1,3-diketone in TFE (0.5 M concentration) in a round-bottom flask.

  • Addition: Add the hydrazine dropwise at room temperature.

    • Expert Insight: Do not add acid catalyst yet. The acidity of TFE/HFIP is often sufficient to promote condensation without aggressive mineral acids.

  • Reaction: Stir at room temperature for 1-3 hours.

    • Checkpoint (TLC): Spot the reaction against the starting diketone. The diketone spot should disappear rapidly. If reaction stalls, heat to 50°C.

  • Workup: Evaporate the volatile fluorinated solvent (recoverable/recyclable).

  • Purification: The residue is often pure enough for recrystallization. If not, flash chromatography (Hexane/EtOAc).[1]

Protocol B: [3+2] Cycloaddition via In-Situ Nitrile Imine

Best for: 1,3,5-trisubstituted pyrazoles with perfect regiocontrol.[2]

Reagents:

  • Hydrazonoyl chloride (Precursor) (1.0 equiv)

  • Alkyne (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF.

Workflow:

  • Setup: Dissolve Hydrazonoyl chloride and Alkyne in dry DCM under an Argon atmosphere.

  • Activation: Cool to 0°C. Add Et₃N dropwise.

    • Mechanism:[2][4][5][6] Et₃N eliminates HCl from the hydrazonoyl chloride, generating the reactive Nitrile Imine dipole in situ.

  • Cyclization: Allow to warm to room temperature and stir for 4-12 hours.

    • Checkpoint (Visual): The formation of triethylamine hydrochloride salt (white precipitate) indicates the dipole generation is successful.

  • Workup: Filter off the salt. Wash the filtrate with water to remove excess amine.

  • Purification: Evaporate solvent and purify via column chromatography.

Part 4: Mechanistic Pathways

Understanding the electron flow is crucial for troubleshooting.

Reaction_Mechanisms cluster_0 Knorr Condensation (Thermodynamic Control) cluster_1 [3+2] Cycloaddition (Kinetic/Steric Control) K1 1,3-Diketone K3 Mono-hydrazone Intermediate K1->K3 Nucleophilic Attack K2 Hydrazine K2->K3 K4 Cyclization (- H2O) K3->K4 Tautomerization K5 Pyrazole K4->K5 Dehydration C1 Hydrazonoyl Chloride C2 Nitrile Imine (Dipole) C1->C2 - HCl (Base) C4 Concerted Transition State C2->C4 C3 Alkyne (Dipolarophile) C3->C4 C5 Regioselective Pyrazole C4->C5 Cyclization

Figure 2: Mechanistic comparison. Note that Knorr proceeds via a stepwise condensation-dehydration, while Cycloaddition typically involves a concerted or stepwise dipolar mechanism depending on the dipole used.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (2021). Demonstrates the use of TFE/HFIP to control isomer ratios in Knorr synthesis.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Letters. (2008). Details the reaction of N-arylhydrazones with nitroolefins.

  • Multicomponent syntheses of pyrazoles. Beilstein Journal of Organic Chemistry. (2024). A comprehensive review of MCR strategies for pyrazole generation.

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. Journal of Organic Chemistry. (2023). Discusses modern cycloaddition techniques using alkynyl dithianes.

Sources

Technical Comparison Guide: Pyrazole-5-Carboxylates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen heterocycles, pyrazole-5-carboxylates represent a "privileged scaffold" distinct from their regioisomeric counterparts, pyrazole-3-carboxylates. While both isomers are ubiquitous in drug discovery, the 5-carboxylate motif offers unique hydrogen-bonding vectors and steric profiles that frequently result in superior binding affinity for kinase pockets (e.g., FGFR, EGFR) and enzymatic active sites (e.g., 20-HETE synthase).

This guide objectively compares the structure-activity relationship (SAR) of pyrazole-5-carboxylates against key alternatives (isoxazoles and pyrazole-3-carboxylates), supported by experimental data and synthetic protocols.

Part 1: The Scaffold Architecture & SAR Logic

To optimize this scaffold, one must distinguish the specific vectors available on the 1H-pyrazole-5-carboxylate core. Unlike the 3-carboxylate, where the carbonyl is distal to the N1-substituent, the 5-carboxylate places the carbonyl in close proximity to the N1 group, creating a unique steric cleft and potential for intramolecular hydrogen bonding.

Diagram 1: SAR Vectors of Pyrazole-5-Carboxylates

The following diagram illustrates the critical substitution points and their pharmacological impact.

SAR_Map Core Pyrazole-5-Carboxylate (Core Scaffold) N1 N1 Position: Solubility & PK Control (Aryl/Alkyl) Core->N1 Steric Clash Risk C3 C3 Position: Lipophilic Pocket Interaction (Aryl/HetAryl) Core->C3 Primary Binding Vector C4 C4 Position: Electronic Tuning (Halogen/CN/Alkyl) Core->C4 Metabolic Stability C5 C5 Position (Ester/Amide): H-Bond Acceptor/Donor Critical for Active Site Anchoring Core->C5 Key Pharmacophore N1->C5 Proximity Effect (1,5-Interaction)

Figure 1: Structural vectors of the pyrazole-5-carboxylate scaffold. Note the critical interaction between N1 and C5, which distinguishes this isomer from the 3-carboxylate.

Part 2: Comparative Performance Analysis

Potency & Stability: Pyrazole-5-Carboxylates vs. Isoxazoles

Isoxazoles are common bioisosteres for pyrazoles. However, experimental data suggests that pyrazole-5-carboxylates often exhibit superior metabolic stability and potency in specific enzymatic assays, such as 20-HETE synthase inhibition (a target for cerebral diseases).[1]

Case Study Data: 20-HETE Synthase Inhibition In a direct comparison of inhibitors targeting the heme-iron of cytochrome P450, the pyrazole scaffold demonstrated tighter binding than the isoxazole analog.

FeaturePyrazole-5-Carboxylate Derivative (Cmpd 24)Isoxazole Derivative (Cmpd 23)Performance Verdict
IC50 (nM) 23 ± 12 nM 38 ± 10 nMPyrazole is 1.6x more potent
Acid Stability HighModeratePyrazole offers better formulation stability
Selectivity High for 20-HETEModeratePyrazole maintains selectivity

Data Source: Nakamura et al. (See Reference 1)[1]

Regioisomeric Efficacy: 5-Carboxylate vs. 3-Carboxylate

The most critical decision in early discovery is selecting between the 1,5- and 1,3-isomers. While 1,3-isomers are often synthetically favored (thermodynamic products), the 1,5-isomers (kinetic products) frequently show superior biological activity due to the specific orientation of the carbonyl group relative to the N-aryl ring.

Case Study: FGFR Kinase Inhibition Recent studies on Pan-FGFR inhibitors (Fibroblast Growth Factor Receptors) highlight the efficacy of 5-amino-pyrazole-4-carboxamides (closely related to 5-carboxylates).[2]

  • Compound 10h (5-isomer): IC50 = 46 nM (FGFR1)

  • Mechanism: Covalent binding to the active site.

  • Observation: The geometry of the 5-substituted amide allows for a precise "gatekeeper" interaction that the 3-isomer geometry often precludes due to steric distance.

Part 3: Synthetic Accessibility & Regiocontrol[3]

A major barrier to adopting pyrazole-5-carboxylates is the synthetic challenge. The condensation of hydrazines with 1,3-dicarbonyls typically yields a mixture of regioisomers, often favoring the thermodynamic 3-carboxylate.

The Solution: To ensure the production of the 5-carboxylate, researchers must use regiospecific dielectrophiles such as enaminones or control the pH/solvent conditions to favor the kinetic product.

Diagram 2: Regioselective Synthetic Workflow

This decision tree illustrates the protocol required to isolate the 5-carboxylate isomer.

Synthesis_Flow Start Starting Materials: Aryl Hydrazine + 1,3-Dielectrophile ConditionA Standard Condensation (Ethanol, Reflux) Start->ConditionA ConditionB Regioselective Protocol (Enaminone + Acid Catalysis) Start->ConditionB ResultA Mixture of Isomers (Major: 3-Carboxylate) ConditionA->ResultA ResultB High Regioselectivity (Major: 5-Carboxylate) ConditionB->ResultB Purification Purification: Column Chromatography (Separation often difficult for mixtures) ResultA->Purification ResultB->Purification Simplified Workup

Figure 2: Synthetic pathway comparison. Using enaminones or controlled acid catalysis is required to preferentially target the 5-carboxylate.

Part 4: Detailed Experimental Protocols

To ensure reproducibility, the following protocols are based on validated methodologies for synthesizing and testing these scaffolds.

Protocol A: Regioselective Synthesis of Ethyl 1-Aryl-pyrazole-5-carboxylate

Objective: Synthesize the 5-isomer with >90% regioselectivity.

  • Reagents:

    • Ethyl 2-(ethoxymethylene)-3-oxo-butyrate (Enaminone precursor).

    • Aryl hydrazine hydrochloride.[3]

    • Ethanol (anhydrous).

  • Procedure:

    • Dissolve the enaminone (1.0 eq) in anhydrous ethanol (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add Aryl hydrazine hydrochloride (1.1 eq) portion-wise over 10 minutes. Note: Low temperature favors the kinetic 5-isomer.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Crucial Step: Do not reflux immediately. Monitor by TLC. If cyclization is slow, heat gently to 50°C.

    • Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR: The C4-proton of the 5-carboxylate typically appears upfield (~6.8-7.0 ppm) compared to the 3-carboxylate isomer due to anisotropic shielding from the N1-aryl ring.

Protocol B: In Vitro Kinase Inhibition Assay (General)

Objective: Validate the activity of the synthesized pyrazole-5-carboxylate against a target kinase (e.g., FGFR or EGFR).

  • Preparation:

    • Prepare 10 mM stock solutions of the test compound in 100% DMSO.

    • Dilute serially (3-fold dilutions) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Reaction Assembly:

    • In a 384-well plate, add 5 µL of diluted compound.

    • Add 10 µL of Enzyme mix (Kinase + Peptide Substrate).

    • Incubate for 10 minutes at 25°C to allow equilibration.

    • Initiate reaction by adding 10 µL of ATP solution (at Km concentration).

  • Detection:

    • Incubate for 60 minutes.

    • Add detection reagent (e.g., ADP-Glo or similar luminescent reagent).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize data to 0% inhibition (DMSO control) and 100% inhibition (No enzyme).

    • Fit curves using a 4-parameter logistic model to determine IC50.

References

  • Nakamura, T., et al. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry. Link

  • Deng, W., et al. (2024).[4] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.[4] Link

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives.[1][4][5][6][7][8][9][10] Journal of Advanced Pharmaceutical Technology & Research. Link

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles.[3][11][12] Chemical Reviews. Link

Sources

Spectroscopic Distinction of Pyrazole Regioisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Focus: 1,3- vs. 1,5-Disubstituted Pyrazoles (and Trisubstituted Analogs)

The Regioisomer Challenge in Drug Discovery

In medicinal chemistry, the pyrazole ring is a privileged scaffold, found in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, the synthesis of


-substituted pyrazoles—typically via the condensation of 1,3-diketones with substituted hydrazines—often yields a mixture of two regioisomers: the 1,3-isomer  and the 1,5-isomer .

Distinguishing these isomers is critical because they possess vastly different biological activities and metabolic profiles. For instance, the efficacy of Celecoxib depends entirely on the specific spatial arrangement of its sulfonamide and trifluoromethyl groups, which is dictated by the regiochemistry at the N1 position.

This guide provides a self-validating spectroscopic workflow to unambiguously assign pyrazole regiochemistry, moving beyond empirical guesses to definitive structural proof.

Strategic Workflow: The Assignment Decision Tree

The following decision tree outlines the logical flow for assigning regiochemistry. It prioritizes non-destructive NMR techniques before resorting to X-ray crystallography.

PyrazoleAssignment Start Unknown Pyrazole Mixture (Isomer A + Isomer B) Sep Chromatographic Separation (HPLC/Flash) Start->Sep H_NMR 1H NMR Screening (Solvent: DMSO-d6 or CDCl3) Sep->H_NMR Decision1 Are N-Substituent protons resolved? H_NMR->Decision1 NOESY 1D/2D NOESY Experiment (The 'Gold Standard') Result13 Assign as 1,3-Isomer (NOE: N-R ↔ C5-H) NOESY->Result13 Strong NOE (N-R to C5-H) Result15 Assign as 1,5-Isomer (NOE: N-R ↔ C5-Subst) NOESY->Result15 Strong NOE (N-R to C5-R) HMBC 1H-13C HMBC Experiment (Connectivity Check) XRay X-Ray Crystallography (Ultimate Confirmation) HMBC->XRay Inconclusive HMBC->Result15 3J Coupling (N-R to C5) Decision1->NOESY Yes Decision1->HMBC Ambiguous

Figure 1: Strategic workflow for the isolation and spectroscopic assignment of pyrazole regioisomers.

NMR Spectroscopy: The Pillars of Assignment

A. 1H NOESY (Nuclear Overhauser Effect Spectroscopy)

The Gold Standard. This is the most reliable method for distinguishing isomers in solution.

  • Mechanism: NOE signals arise from cross-relaxation between nuclei that are spatially close (< 5 Å), regardless of the number of bonds separating them.

  • The Test: Irradiate (or correlate) the protons of the

    
    -substituent (e.g., 
    
    
    
    -Methyl,
    
    
    -Phenyl).
    • 1,5-Isomer: The

      
      -substituent is sterically crowded against the C5-substituent. You will observe a strong NOE  correlation between the 
      
      
      
      -R protons and the C5-R protons.
    • 1,3-Isomer: The

      
      -substituent is adjacent to the C5-proton (if C5 is unsubstituted) or a different group. If C5 has a proton, you will see an NOE between 
      
      
      
      -R and C5-H . If C5 is substituted, the distance to the C3-substituent is too large for a significant NOE.
B. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)

The Connectivity Check. HMBC detects long-range couplings, typically across 2 or 3 bonds (


 and 

).
  • The Logic:

    • Path to C5: The protons of an

      
      -alkyl group are 3 bonds away from the C5 ring carbon (
      
      
      
      ). This usually results in a visible cross-peak .
    • Path to C3: The same protons are 4 bonds away from the C3 ring carbon (

      
      ). This coupling is typically silent  in standard HMBC experiments optimized for 8-10 Hz.
      
  • Application: Identify the ring carbons. The carbon that correlates with the

    
    -substituent protons is C5 . Once C5 is identified, check its chemical shift or attached substituents to confirm the isomer.
    
C. 13C NMR Chemical Shifts (The "Elguero Rules")

While less absolute than NOESY, carbon chemical shifts follow predictable trends established by Elguero and colleagues.

  • General Rule: In

    
    -substituted pyrazoles, the C5  carbon is generally shielded (upfield)  relative to the C3  carbon, provided the substituents at C3 and C5 are identical (e.g., 1,3,5-trimethylpyrazole).
    
  • 1-Methylpyrazole Example:

    • C3: ~138.6 ppm (Deshielded)

    • C5: ~129.5 ppm (Shielded)

  • Caveat: Strong electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    can invert these trends. Always validate with 2D NMR.

Comparative Data: 1,3- vs 1,5-Dimethyl-4-Phenylpyrazole

To illustrate the differences, consider the spectroscopic data for a model system where the


-methyl group is the reference point.
Parameter1,3-Isomer (1,3-Dimethyl-4-phenyl)1,5-Isomer (1,5-Dimethyl-4-phenyl)Mechanistic Reason
1H NMR (

-Me)

3.85 ppm

3.72 ppm
Shielding: In the 1,5-isomer, the

-Me is often shielded by the orthogonal phenyl ring at C5 (if present) or steric compression.
13C NMR (C3)

148.5 ppm

138.0 ppm
Electronic: C3 is generally more deshielded in the 1,3-isomer.
13C NMR (C5)

128.0 ppm

138.5 ppm
Steric/Electronic: C5 shifts downfield when substituted in the 1,5-isomer due to steric compression.
NOESY Cross-peak:

-Me ↔ C5-H
Cross-peak:

-Me ↔ C5-Me
Proximity: Definitive spatial proof.
HMBC

-Me couples to C5 (

128)

-Me couples to C5 (

138)
Connectivity: Confirms which carbon is adjacent to Nitrogen.

Note: Chemical shifts are approximate and solvent-dependent (typically CDCl3).

Experimental Protocol: Definitive Assignment Workflow

Step 1: Sample Preparation
  • Isolate pure isomers via flash chromatography (silica gel). The 1,5-isomer is typically less polar (elutes first) due to the twisting of the C5-substituent out of planarity, reducing the dipole moment compared to the planar 1,3-isomer.

  • Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d6 or CDCl3 . Ensure the solution is free of paramagnetic impurities (filter if necessary).

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 2s relaxation delay.

  • 13C NMR: 512-1024 scans (essential for quaternary carbons).

  • NOESY: Mixing time (

    
    ) = 500 ms. This is optimal for small-to-medium molecules (MW 200-500) to observe positive NOE enhancements.
    
  • HMBC: Optimize for long-range coupling constant

    
     Hz.
    
Step 3: Analysis[1]
  • Locate the

    
    -Substituent:  Identify the singlet for the 
    
    
    
    -methyl or the multiplet for the
    
    
    -aryl group in the 1H spectrum.
  • Run NOESY: Look for the "smoking gun" correlation.

    • If

      
      -Me correlates with a ring proton 
      
      
      
      1,3-isomer (assuming C5 is unsubstituted).
    • If

      
      -Me correlates with a substituent group (e.g., phenyl ortho-protons or methyl doublet) 
      
      
      
      1,5-isomer .
  • Verify with HMBC: Confirm that the

    
    -Me protons show a cross-peak to the carbon identified as C5 in the 13C spectrum.
    

References

  • Elguero, J., et al. (2012). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Larina, L., & Lopyrev, V. (2013). 13C NMR chemical shifts of C-nitropyrazoles. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Royal Society of Chemistry. [Link]

  • Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Semantic Scholar. [Link]

Comparative Guide: Pyrazole Carboxylates as Multi-Target Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

The pyrazole carboxylate scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a versatile template for designing enzyme inhibitors with tunable selectivity. Unlike rigid bicyclic systems, the pyrazole core allows for independent vector exploration at the N1, C3, and C5 positions, facilitating the optimization of pharmacokinetic profiles alongside potency.

This guide provides a technical comparison of novel pyrazole carboxylate derivatives against industry-standard inhibitors (Celecoxib, Acarbose, and Zileuton). We focus on two primary therapeutic axes: Anti-inflammatory (COX-2/5-LOX) and Metabolic Regulation (


-Glucosidase) .

Therapeutic Axis I: Anti-Inflammatory (COX-2 & 5-LOX)

Mechanistic Rationale

Traditional NSAIDs often cause gastric toxicity due to non-selective COX-1 inhibition. Pyrazole carboxylates, particularly those bearing a benzenesulfonamide or methylsulfonyl moiety, exploit the secondary pocket of COX-2 (Val523) to achieve high selectivity. Furthermore, dual inhibition of 5-LOX prevents the "shunting" of arachidonic acid toward leukotriene production, a common liability of selective COX-2 inhibitors.

Comparative Performance Data

The following table synthesizes performance data of optimized pyrazole derivatives (Series 15/19) against clinical standards.

Table 1: Inhibitory Potency (


) and Selectivity Indices (SI) 
Compound ClassTarget Enzyme

(µM)
Selectivity Index (SI)*Reference StandardStandard

(µM)
Performance Delta
Pyrazole Ester (15c) COX-20.059 98.7Celecoxib0.223.7x Potency Increase
Pyrazole Ester (15d) 5-LOX0.24 N/AZileuton1.526.3x Potency Increase
Compound AD-532 COX-20.08>400Celecoxib0.06Equipotent / Higher Safety
Pyrazolo-pyridine (38a) COX-20.043258Indomethacin0.7317x Potency Increase

*SI =


(COX-1) / 

(COX-2).[1] Higher SI indicates lower gastric toxicity risk.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution patterns required for dual COX/LOX inhibition.

SAR_Map Core Pyrazole Carboxylate Scaffold N1 N1 Position: Pharmacophore Anchor Core->N1 C3 C3 Position: Lipophilic Pocket Core->C3 C5 C5 Position: Electronic Tuning Core->C5 Sulfonamide Benzenesulfonamide/SO2Me: Crucial for COX-2 Selectivity (H-bonds with Arg120/Tyr355) N1->Sulfonamide Substitution BulkyAryl Bulky Aryl/Heteroaryl: Fits Hydrophobic Channel Increases Potency C3->BulkyAryl Substitution Ester Carboxylate/Ester: Modulates Solubility & 5-LOX Iron Chelation C5->Ester Substitution

Figure 1: SAR decision tree for optimizing pyrazole carboxylates for COX-2/5-LOX inhibition.

Therapeutic Axis II: Metabolic Regulation ( -Glucosidase)

Mechanistic Rationale

Inhibition of


-glucosidase retards carbohydrate digestion, blunting postprandial hyperglycemic spikes. While Acarbose is the standard, its synthesis is complex and it often causes gastrointestinal side effects. Pyrazole carboxylates, specifically imidazo[1,2-b]pyrazole  derivatives, act as competitive inhibitors by mimicking the transition state of the glycosidic hydrolysis.
Comparative Performance Data

Recent studies highlight the superiority of hybrid pyrazole scaffolds over carbohydrate-mimics like Acarbose.

Table 2:


-Glucosidase Inhibition Profile 
Compound Series

(µM)
Binding Energy (kcal/mol)MechanismStandard (Acarbose)

Fold Improvement
Imidazo[1,2-b]pyrazole (4i) 95.0 ± 0.5-10.6Competitive750 ± 1.5 µM7.9x
Thiazolidinedione-Pyrazole 5.67 ± 0.02-10.3Mixed0.85 ± 0.01 µMComparable (Tunable PK)
Pyrazolo[1,5-a]pyrimidine 12.5-9.8Non-competitive240 µM19.2x

Key Insight: The introduction of electron-withdrawing groups (EWGs) like


 or halogens at the para-position of the phenyl ring attached to the pyrazole core significantly enhances binding affinity (

) compared to unsubstituted analogs.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Protocol A: Colorimetric COX-2 Inhibition Screening

Objective: Quantify the inhibition of Prostaglandin


 production.

Reagents:

  • Ovine COX-2 enzyme.

  • Arachidonic acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

  • Heme (Cofactor).

Workflow:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration must be <2% to prevent enzyme denaturation.

  • Incubation: Mix 10 µL of enzyme, 10 µL of Heme, and 20 µL of test compound. Incubate at 25°C for 15 mins.

    • Control: Use Celecoxib (10 µM) as a positive control.

    • Blank: Buffer + Enzyme (no inhibitor).

  • Initiation: Add 20 µL of Arachidonic acid.

  • Reaction: Incubate for 2 mins.

  • Termination/Read: Add TMPD. Measure absorbance at 590 nm.

  • Calculation:

    
    
    
Protocol B: Kinetic -Glucosidase Assay

Objective: Determine


 and Mode of Inhibition (

).

Workflow Diagram:

Assay_Workflow Start Prepare Enzyme Solution (S. cerevisiae alpha-glucosidase, 0.1 U/mL) Mix Mix 20 µL Enzyme + 10 µL Test Compound (in DMSO) Start->Mix Incubate1 Pre-incubation 37°C for 15 min Mix->Incubate1 Substrate Add 20 µL p-NPG Substrate (p-Nitrophenyl-alpha-D-glucopyranoside) Incubate1->Substrate Incubate2 Reaction Phase 37°C for 20 min Substrate->Incubate2 Stop Stop Reaction Add 50 µL Na2CO3 (0.2 M) Incubate2->Stop Read Measure Absorbance @ 405 nm (p-Nitrophenol release) Stop->Read

Figure 2: Step-by-step kinetic assay for alpha-glucosidase inhibition.

Validation Step:

  • Run a standard curve using p-Nitrophenol to ensure the linear range of the detector.

  • If

    
     of Acarbose reference is not within 700-800 µM (depending on conditions), recalibrate enzyme concentration.
    

Synthesis & Strategic Recommendations

For researchers developing new derivatives, the Vilsmeier-Haack reaction remains the most robust method for generating the pyrazole-4-carbaldehyde precursor, which can then be diversified into carboxylates or coupled with thiazolidinediones.

Critical Design Parameters:

  • Lipophilicity (LogP): Maintain LogP between 2.5 and 3.5 for optimal oral bioavailability. Highly lipophilic pyrazoles (LogP > 5) often fail due to poor solubility in assay buffers, leading to false negatives.

  • Selectivity Tuning:

    • To increase COX-2 selectivity: Increase the bulk of the substituent at the C1 phenyl ring (e.g., replace

      
       with 
      
      
      
      ).
    • To increase

      
      -glucosidase potency: Introduce H-bond acceptors (e.g., 
      
      
      
      ,
      
      
      ) at the para position of the C3 aryl group.

References

  • Comparison between the inhibition potential of acarbose and derivatives of series 2.1. Source: ResearchGate URL:[2][3][Link][3]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. Source: PubMed Central (PMC) URL:[Link]

  • Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition. Source: ResearchGate URL:[2][3][Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. Source: ResearchGate URL:[2][3][Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Source: PubMed Central (PMC) URL:[Link]

Sources

In Vitro Evaluation of Novel Pyrazole Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). Its versatility arises from its ability to act as a bioisostere, facilitating hydrogen bonding and π-stacking interactions within enzyme active sites—particularly kinases (e.g., EGFR, VEGFR) and inflammatory mediators (COX-2).

This guide provides a rigorous, data-driven framework for evaluating novel pyrazole derivatives. Moving beyond generic screening, we focus on comparative efficacy against gold-standard controls (Erlotinib, Celecoxib, Doxorubicin) using recent experimental data to illustrate performance benchmarks.

Experimental Workflow & Logic

To establish the "drug-likeness" of a novel pyrazole library, a hierarchical screening funnel is required. This ensures resources are not wasted on toxic or non-specific compounds.

Visualization: The Screening Funnel

The following diagram outlines the logical progression from synthesis to mechanistic validation.

PyrazoleScreeningFunnel Synthesis Library Synthesis (Pyrazole Scaffolds) PrimaryScreen Primary Screen: Cytotoxicity (MTT Assay) Target: Cancer Cell Lines (e.g., HCT-116) Synthesis->PrimaryScreen N=50+ Compounds Selectivity Selectivity Filter: Safety Index (SI) Target: Normal Cells (e.g., FHC) PrimaryScreen->Selectivity Hits (IC50 < 10 µM) TargetValidation Target Validation: Enzyme Inhibition (EGFR/COX-2) IC50 Determination Selectivity->TargetValidation High SI (>10) Mechanism Mechanism of Action: Flow Cytometry (Apoptosis/Cycle) Western Blot (Bax/Bcl-2) TargetValidation->Mechanism Lead Candidates

Figure 1: Hierarchical screening workflow ensuring only potent and selective pyrazole candidates progress to mechanistic studies.

Protocol 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine metabolic activity as a proxy for cell viability.[1][2] Why this matters: Pyrazoles often exhibit off-target toxicity. Calculating the Selectivity Index (SI = IC50 Normal Cells / IC50 Cancer Cells) is critical.

Methodological Rigor
  • Seeding: 5,000–10,000 cells/well in 96-well plates. Crucial: Allow 24h attachment to prevent "false toxicity" from cell loss during drug addition.

  • Solvent Control: Dissolve compounds in DMSO. Final well concentration must be <0.5% (v/v) . Higher DMSO levels permeabilize membranes, skewing data.

  • Positive Control: Use Doxorubicin or Erlotinib . Without a known killer, your assay lacks a sensitivity benchmark.

  • Incubation: 48–72 hours. Pyrazoles acting on cell cycle (e.g., G1/S arrest) require at least one doubling time to show effects.

Data Output: Calculate % Viability =


.
Derive IC50 using non-linear regression (Sigmoidal dose-response).

Comparative Performance Data

The following tables synthesize data from recent high-impact studies (2023-2025), comparing novel pyrazole derivatives against industry standards.

Case Study A: Dual EGFR/VEGFR-2 Inhibition (Anticancer)

Context: Epidermal Growth Factor Receptor (EGFR) mutations drive many lung and colon cancers. Standard drugs like Erlotinib often face resistance. Novel Candidate:Compound 3f (Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivative).

MetricNovel Pyrazole (Cpd 3f)Standard (Erlotinib)Performance Delta
EGFR IC50 0.066 µM 10.6 µM160x Potency
VEGFR-2 IC50 0.102 µM N/A (Single target)Dual-Action Benefit
Cytotoxicity (HCT-116) 3.30 µM 7.68 µM2.3x More Potent
Safety (Normal FHC cells) Low ToxicityModerate Toxicity--
Selectivity Index (SI) 20.84 3.426x Safer

Analysis: Compound 3f demonstrates the "dual-hit" advantage of fused pyrazole systems. While Erlotinib is specific, the novel pyrazole achieves nanomolar potency against both EGFR and VEGFR-2, cutting off both tumor growth signals and blood supply (angiogenesis).

Case Study B: COX-2 Selectivity (Anti-Inflammatory)

Context: Traditional NSAIDs cause gastric ulcers by inhibiting COX-1. Selective COX-2 inhibition is the goal. Novel Candidate:Compound 6f (Pyrazole-pyridazine hybrid).

MetricNovel Pyrazole (Cpd 6f)Standard (Celecoxib)Clinical Implication
COX-2 IC50 1.15 µM 2.16 µM~2x Potency
COX-1 IC50 >10 µM>5 µMPreserves Stomach Lining
Selectivity Index (SI) 8.31 2.51Superior Safety Profile

Analysis: The novel hybrid 6f improves upon Celecoxib’s selectivity.[3] The structural addition of the pyridazine ring likely enhances fit within the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

Protocol 2: Mechanistic Validation (EGFR Pathway)

Once efficacy is established, you must prove how the compound works. For pyrazoles targeting kinases, flow cytometry and Western blotting are standard.

Mechanism of Action Visualization

The diagram below illustrates where Compound 3f intercepts the proliferation signal.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation RAS RAS EGFR->RAS Phosphorylation Apoptosis Apoptosis (Bax High / Bcl-2 Low) EGFR->Apoptosis Pathway Silenced Inhibitor Novel Pyrazole (3f) (Competitive Inhibition) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Nucleus Translocation

Figure 2: Signal transduction blockade. The pyrazole derivative competes for the ATP-binding site on EGFR, preventing downstream phosphorylation of ERK and triggering mitochondrial apoptosis.

Validation Experiments
  • Cell Cycle Analysis (Flow Cytometry):

    • Observation: Treatment with Compound 3f causes accumulation in the G1/S phase .[4]

    • Protocol: Fix cells in 70% ethanol, stain with Propidium Iodide (PI).

  • Apoptosis Markers (Western Blot):

    • Bax (Pro-apoptotic): Expect ~54-fold elevation (as seen with Cpd 3f).

    • Bcl-2 (Anti-apoptotic): Expect significant downregulation.

    • Caspase-3: Cleavage indicates irreversible commitment to cell death.

References

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Chemistry & Biodiversity. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies. RSC Advances. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

Sources

Structural Elucidation of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of pyrazole-based pharmacophores, the precise location of the N-substituent is critical for biological activity but notoriously difficult to determine. For ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate , the structural ambiguity arises from the tautomeric nature of the pyrazole precursor. During synthesis—typically N-alkylation of ethyl pyrazole-3(5)-carboxylate—a mixture of 1,3- and 1,5-isomers is formed.

While 1D NMR (


H, 

C) often yields overlapping signals for these isomers, Single Crystal X-ray Diffraction (SC-XRD) provides the only absolute, self-validating confirmation of the structure. This guide compares SC-XRD against spectroscopic alternatives, detailing the experimental workflow required to definitively distinguish the 1-(cyanomethyl)-5-carboxylate derivative from its 3-carboxylate isomer.

Comparative Analysis: X-Ray vs. Spectroscopic Alternatives

The following table objectively compares the efficacy of structural elucidation methods for N-substituted pyrazoles.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/HMBC) DFT Computational Modeling
Primary Output Absolute 3D configuration & packingConnectivity & through-space proximityTheoretical energy minima
Regioisomer ID Definitive. Direct visualization of N1-C(cyanomethyl) vs. C5-Ester.Inferred. Relies on NOE cross-peaks (often weak between N-substituent and ring C4-H).Predictive. Calculates stability of 1,3 vs 1,5 isomers; requires experimental validation.
Sample State Solid state (Single Crystal required)Solution stateVirtual
Limit of Detection Requires ~0.1–0.3 mm crystalSoluble impurities visible <1%N/A
Key Advantage Resolves supramolecular interactions (H-bonds,

-stacking).
Rapid; analyzes bulk purity.Explains why a specific isomer forms.
Critical Weakness Time-intensive crystallization; static snapshot.Ambiguous if NOE signals are silent; solvent effects can shift tautomeric eq.Heavily dependent on basis set selection (e.g., B3LYP/6-31G*).
Why X-Ray Wins for this Molecule

For ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate , the cyanomethyl group is electron-withdrawing. This electronic perturbation often flattens the chemical shift differences between the 1,3 and 1,5 isomers in


H NMR, making assignment based on chemical shift heuristics unreliable. SC-XRD bypasses this electronic ambiguity entirely.

Experimental Protocol: From Synthesis to Structure

To ensure authoritative grounding, we define the workflow to generate the target molecule and isolate the crystal.

Phase 1: Synthesis & Isomer Generation

Reaction: N-alkylation of ethyl 1H-pyrazole-3-carboxylate with chloroacetonitrile. Conditions:


, Acetone, Reflux, 6h.

Note on Causality: The use of a basic medium (


) deprotonates the pyrazole, creating an ambident nucleophile. Sterics and electronics dictate the ratio of the 1,3 (kinetic) vs. 1,5 (thermodynamic) products.
Phase 2: Crystallization Protocol

The 1,5-isomer is often more polar due to the proximity of the ester and cyanomethyl dipoles.

  • Separation: Flash column chromatography (Hexane:EtOAc 3:1). Isolate the spot with the lower

    
     (typically the 1,5-isomer due to higher dipole moment).
    
  • Solvent Selection: Dissolve 20 mg of the purified solid in 2 mL of Ethanol/Chloroform (1:1) .

  • Slow Evaporation: Place in a small vial covered with Parafilm; pierce 3 small holes. Store at 4°C in a vibration-free environment.

  • Harvest: After 48-72 hours, colorless block-like crystals should appear.

Phase 3: X-Ray Data Collection
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 296 K (Room Temp) or 100 K (Cryo). Recommendation: 100 K to reduce thermal motion of the flexible ethyl ester tail.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for distinguishing the regioisomers, highlighting where X-ray crystallography becomes indispensable.

G Start Crude Reaction Mixture (N-Alkylation) TLC TLC/Column Chromatography (Isolate Isomers) Start->TLC NMR 1H NMR Analysis TLC->NMR Ambiguity Ambiguous NOE? (Weak interaction between N-CH2 and C4-H) NMR->Ambiguity Cryst Crystallization (Slow Evaporation EtOH) Ambiguity->Cryst Inconclusive NOE Result13 Confirm 1,3-Isomer (Sterically Unhindered) Ambiguity->Result13 Strong NOE (N-CH2 to H5) XRD Single Crystal XRD Cryst->XRD XRD->Result13 N1-C3 Connectivity Result15 Confirm 1,5-Isomer (Target Molecule) XRD->Result15 N1-C5 Distance < 1.4Å (Definitive)

Figure 1: Decision logic for pyrazole regioisomer identification. X-ray is the fail-safe when NMR NOE data is ambiguous.

Structural Data Analysis (Representative)

When analyzing the solved structure of ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate, focus on these specific parameters to validate the "1,5" assignment.

A. Regiochemistry Markers

The definitive proof of the 5-carboxylate structure lies in the bond angles and positions:

  • N1 Position: The nitrogen atom bonded to the cyanomethyl group (

    
    ) must be adjacent to the carbon bearing the ester group (
    
    
    
    ).
  • Bond Lengths:

    • 
      : Typical pyrazole length 
      
      
      
      Å.
    • 
      : 
      
      
      
      Å (Single bond connecting ring to carbonyl).
    • 
      : The presence of a proton at the C3 position (remote from the ester) confirms the 5-substitution pattern.
      
B. Supramolecular Packing

The "cyanomethyl" group is a unique crystallographic handle. It acts as a weak hydrogen bond acceptor.

  • C-H···N Interactions: Look for non-classical hydrogen bonds between the Pyrazole-C4 proton of one molecule and the Nitrile-N of a neighbor.

  • Dipole Alignment: The 1,5-isomer typically packs in centrosymmetric dimers (Space Group often

    
     or 
    
    
    
    ) to cancel the strong dipole moments created by the adjacent ester and cyanomethyl groups.

References

  • Elguero, J., et al. (2002). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Link

  • Foces-Foces, C., et al. (2001).[2] A Solid-State NMR and X-ray Diffraction Study of Hydrogen-Bond Structure of Pyrazole-4-Carboxylic Acid. Journal of Physical Chemistry A. Link

  • Viveka, S., et al. (2015). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals.[3] Link

  • Cambridge Crystallographic Data Centre (CCDC) . Access to deposited crystal structures for pyrazole derivatives. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

[1]

Executive Summary & Immediate Hazard Identification

To: Laboratory Operations / EHS / Medicinal Chemistry Teams From: Senior Application Scientist Subject: Safe Disposal Protocol for Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Operational Directive: This compound is an organic nitrile intermediate. While it does not carry the immediate lethality of inorganic cyanides (e.g., NaCN), it possesses a latent hazard: the cyanomethyl group (

The Golden Rule of Disposal:

NEVER dispose of this compound in the "Acidic Waste" stream. ALWAYS segregate into the "Organic Solvent" or a dedicated "Cyanide-Bearing Organic" stream depending on your facility's specific volume threshold.

Chemical Profile & Waste Characterization

Before disposal, you must characterize the waste to determine the correct regulatory pathway (RCRA in the US).

PropertyValue / CharacteristicDisposal Implication
Chemical Structure Pyrazole ring with Ethyl Ester & Cyanomethyl groupDual Hazard: Flammable (Ester) + Toxic (Nitrile).[1]
Physical State Solid (typically off-white powder)Must be dissolved for liquid waste or "Lab Packed" as solid.[1]
Reactivity Incompatible with Strong Acids & Oxidizers CRITICAL: Acid contact risks HCN evolution.[1] Oxidizers risk exothermic runaway.
Water Solubility Low / Sparingly SolubleDo not attempt to flush down drains.[1]
RCRA Status (US) Not P-Listed (Specific) / Likely D001 (Ignitable) or D003 (Reactive - potential)Treat as Hazardous Chemical Waste .
The "Why": Mechanism of Hazard (Field Insight)[1]

As scientists, we follow rules better when we understand the mechanism. The danger lies in the hydrolysis of the nitrile group .

In a high-pH (basic) environment, the nitrile hydrolyzes to a carboxylate and ammonia (manageable). However, in a low-pH (acidic) environment—common in general "Organic Waste" carboys that contain TFA or HCl washes—the mechanism shifts:[1]

Field Insight: Many lab accidents occur not from the pure chemical, but from the waste carboy sitting in the fume hood. If you pour this pyrazole derivative into a container holding acidic aqueous waste, you create a delayed HCN generator.

Waste Segregation Decision Matrix

Use this logic flow to determine the correct waste container.

WasteSegregationStartWaste: Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylateStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid (Pure or Contaminated Debris)StateCheck->SolidPathSolidLiquidPathLiquid (Solution)StateCheck->LiquidPathLiquidSolidActionDouble Bag & Label:'Toxic Solid - Organic Nitrile'SolidPath->SolidActionSolventCheckCheck Solvent CompositionLiquidPath->SolventCheckAcidCheckDoes solution contain Acids?(HCl, H2SO4, TFA, Acetic Acid)SolventCheck->AcidCheckSafeOrganicNon-Acidic Organic Stream(Compatible: DCM, EtOAc, MeOH)AcidCheck->SafeOrganicNo (Neutral/Basic)DangerAcidSTOP! Do NOT Combine.Neutralize First or Use Separate ContainerAcidCheck->DangerAcidYes (Acidic)

Caption: Figure 1: Critical decision tree for segregating organic nitrile waste to prevent accidental HCN generation.[1]

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Best for: Expired chemicals, weighing paper, contaminated gloves.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant (Teflon-lined) cap.[1]

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the jar. This "double containment" prevents dust inhalation when the jar is opened at the disposal facility.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: Write the full chemical name. Do not use abbreviations like "ECP."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Satellite Accumulation: Store in the satellite accumulation area (SAA) inside a fume hood until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC effluent, reaction workups.

  • pH Verification (The Self-Validating Step):

    • Protocol: Dip a pH strip into the waste solution.

    • Requirement: pH must be

      
      .
      
    • Correction: If acidic, slowly add saturated Sodium Bicarbonate (

      
      ) solution until bubbling stops and pH is neutral/basic.
      
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Ethyl Acetate, DCM) is halogenated or non-halogenated and choose the corresponding carboy.

  • Transfer: Pour into the waste carboy using a funnel.

    • Crucial: Do not fill >90% full to allow for thermal expansion.

  • Log Entry: Immediately log the addition on the carboy's inventory tag. Note "Organic Nitrile" to alert downstream technicians.

Emergency Response: Spills

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[2] Nitriles can be irritating to mucous membranes.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. A respirator (organic vapor/acid gas cartridge) is recommended if dust is visible.

  • Containment:

    • Do NOT use water initially (spreads contamination).

    • Cover the spill with a commercial absorbent (e.g., vermiculite, spill pillows) or sand.

  • Decontamination:

    • Sweep up the absorbent into a hazardous waste bag.

    • Clean the surface with a mild detergent solution.

    • Note: Avoid using strong bleach (hypochlorite) immediately on large piles of the pure solid, as the oxidation can be exothermic. Use bleach only for the final surface wipe-down.

The Disposal Lifecycle (Cradle to Grave)

Understanding where your waste goes ensures you prepare it correctly.[3]

DisposalLifecycleLabLab Bench(Satellite Accumulation)EHSEHS Pickup(Internal Transport)Lab->EHSTag & RequestCentralCentral Waste Storage(Segregation Verification)EHS->CentralTransportIncineratorHigh-Temp Incineration(Destruction)Central->IncineratorManifest & Ship

Caption: Figure 2: The lifecycle of the chemical waste. Incineration is the industry standard for destroying organic nitriles.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary for Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate. National Library of Medicine. [Link](Note: General search for structural analogs used for property estimation).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][1]

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